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Foundational

1H and 13C NMR chemical shifts for 5-fluoro-6-methylpicolinaldehyde hydrate

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 5-fluoro-6-methylpicolinaldehyde Hydrate Prepared by: Gemini, Senior Application Scientist Abstract Introduction and Theoretical Framework 5-Fluoro-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 5-fluoro-6-methylpicolinaldehyde Hydrate

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction and Theoretical Framework

5-Fluoro-6-methylpicolinaldehyde (CAS 884495-34-5) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Like many aldehydes, it can exist in equilibrium with its hydrate form, a geminal diol, in the presence of water.[3] This equilibrium is crucial as the chemical and biological properties of the aldehyde and its hydrate can differ significantly. NMR spectroscopy is the definitive method for characterizing this equilibrium and elucidating the structure of the hydrate.

The hydration of an aldehyde involves the nucleophilic addition of water to the electrophilic carbonyl carbon. This process converts the sp2-hybridized carbonyl group into an sp3-hybridized geminal diol. This structural transformation induces significant changes in the electronic environment of the molecule, which are directly observable in the 1H and 13C NMR spectra.[4][5] The equilibrium is influenced by steric and electronic factors; electron-withdrawing groups, such as the fluorine atom and the pyridine ring in the target molecule, are known to stabilize the hydrate form.[3]

Caption: Equilibrium between the aldehyde and its hydrate form.

Predicted 1H and 13C NMR Chemical Shifts

The following predictions are based on established principles of NMR spectroscopy and the known effects of aldehyde hydration.[6][7]

Predicted 1H NMR Spectra

Upon hydration, the most dramatic change in the 1H NMR spectrum is the disappearance of the aldehyde proton and the appearance of new signals corresponding to the gem-diol.

  • Aldehyde Proton (CHO): The characteristic singlet for the aldehyde proton, typically found in the downfield region of δ 9.5 - 10.5 ppm , will disappear.[8]

  • Gem-diol Methine Proton (CH(OH)2): A new signal, corresponding to the methine proton of the gem-diol, is expected to appear significantly upfield, predicted to be in the range of δ 5.5 - 6.5 ppm .[9] This upfield shift is a direct consequence of the change in hybridization from sp2 to sp3 and the removal of the deshielding effect of the carbonyl double bond.

  • Hydroxyl Protons (OH): Two new protons from the hydroxyl groups will be present. Their signal is often broad and its chemical shift is highly dependent on the solvent, temperature, concentration, and pH. In a D2O-containing solvent, this signal may be broadened or absent due to chemical exchange with deuterium.

  • Aromatic and Methyl Protons: Minor shifts are expected for the two aromatic protons (H-3 and H-4) and the methyl protons (H-7). The conversion of the electron-withdrawing aldehyde group to a less withdrawing gem-diol group will likely cause a slight upfield shift for these protons.

Predicted 13C NMR Spectra

The transformation of the carbonyl carbon is the most definitive indicator of hydration in the 13C NMR spectrum.

  • Carbonyl Carbon (C=O): The resonance for the aldehyde carbonyl carbon, expected around δ 190 - 195 ppm , will vanish.[10]

  • Gem-diol Carbon (C(OH)2): A new signal will emerge in the aliphatic region, characteristically between δ 90 - 95 ppm .[11] This substantial upfield shift of approximately 100 ppm is a hallmark of aldehyde hydration.

  • Pyridine Ring and Methyl Carbons: The remaining carbon signals (C-2, C-3, C-4, C-5, C-6, and the methyl carbon) are predicted to experience minor shifts, generally upfield, due to the altered electronic nature of the substituent at the C-2 position.

Summary of Predicted Chemical Shifts

The following table summarizes the predicted NMR data for the hydrate form in comparison to typical values for the parent aldehyde.

Assignment 5-fluoro-6-methylpicolinaldehyde (Typical/Predicted) 5-fluoro-6-methylpicolinaldehyde Hydrate (Predicted) Rationale for Shift Change
1H NMR
CHOδ 9.5 - 10.5 (s, 1H)Signal AbsentConversion of aldehyde to gem-diol.
CH(OH)2Signal Absentδ 5.5 - 6.5 (s, 1H)Formation of sp3 methine center.
OHSignal AbsentVariable, broad (s, 2H)Presence of hydroxyl groups.
H-3δ 7.8 - 8.2 (d, 1H)Minor upfield shiftReduced electron-withdrawing effect.
H-4δ 7.4 - 7.8 (d, 1H)Minor upfield shiftReduced electron-withdrawing effect.
CH3δ 2.5 - 2.8 (s, 3H)Minor upfield shiftReduced electron-withdrawing effect.
13C NMR
C=Oδ 190 - 195Signal AbsentConversion of carbonyl to gem-diol.
C(OH)2Signal Absentδ 90 - 95Formation of sp3 carbon center.
C-2δ 150 - 155Minor upfield shiftChange in substituent at C-2.
C-6δ 158 - 163 (d, 2JCF)Minor upfield shiftChange in substituent at C-2.
C-5δ 155 - 160 (d, 1JCF)Minor upfield shiftChange in substituent at C-2.
C-4δ 120 - 125 (d, 3JCF)Minor upfield shiftChange in substituent at C-2.
C-3δ 115 - 120 (d, 4JCF)Minor upfield shiftChange in substituent at C-2.
CH3δ 18 - 22Minor upfield shiftChange in substituent at C-2.

Experimental Protocol for In-Situ Hydrate Formation and NMR Analysis

This section provides a detailed, self-validating methodology for the preparation and NMR characterization of 5-fluoro-6-methylpicolinaldehyde hydrate.

Causality Behind Experimental Choices
  • Solvent System (DMSO-d6/D2O): DMSO-d6 is an excellent solvent for a wide range of organic compounds, ensuring the solubility of the starting aldehyde. The addition of D2O is essential for two reasons: it provides the water molecules necessary for the hydration reaction and its deuterium nucleus is NMR-silent in 1H NMR, preventing a large interfering solvent peak. The ratio can be adjusted to shift the equilibrium towards the hydrate.

  • NMR Experiments (1D and 2D): A standard 1H NMR will quickly indicate the presence of the hydrate by showing the disappearance of the aldehyde proton and the appearance of the gem-diol methine proton. A 13C NMR will confirm this by the large upfield shift of the C-2 substituent carbon. A 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment provides definitive proof by showing a direct correlation between the gem-diol methine proton and the gem-diol carbon, thus creating a self-validating dataset.

Step-by-Step Methodology
  • Preparation of Materials:

    • 5-fluoro-6-methylpicolinaldehyde (CAS 884495-34-5).

    • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).

    • Deuterium oxide (D2O, 99.9 atom % D).

    • High-quality 5 mm NMR tubes.

    • Micropipettes.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-fluoro-6-methylpicolinaldehyde directly into a clean, dry NMR tube.

    • Add 500 µL of DMSO-d6 to the NMR tube and gently agitate to fully dissolve the compound.

    • Acquire initial 1H and 13C NMR spectra of the pure aldehyde in DMSO-d6 to serve as a baseline reference.

    • To the same NMR tube, add 100 µL of D2O. Cap the tube and invert several times to mix thoroughly.

    • Allow the sample to equilibrate for at least 30 minutes at room temperature before re-acquiring the NMR spectra. The equilibrium may take time to establish.[12]

  • NMR Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • 1H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64 (to achieve good signal-to-noise).

      • Relaxation Delay (d1): 2 seconds.

    • 13C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more (as 13C is less sensitive).

      • Relaxation Delay (d1): 2 seconds.

    • 1H-13C HSQC (Optional but Recommended):

      • Pulse Program: Standard gradient-selected HSQC (hsqcedetgpsisp2.3).

      • Spectral Widths: Calibrated automatically from 1D spectra.

      • Number of Scans: 8-16 per increment.

Data Analysis and Validation
  • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

  • Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).

  • Compare the spectra taken before and after the addition of D2O.

  • Validation Checklist:

G cluster_workflow Experimental Workflow prep Sample Preparation (Aldehyde in DMSO-d6) nmr1 Acquire Baseline NMR (1H, 13C) prep->nmr1 add_d2o Add D2O to NMR Tube nmr1->add_d2o equilibrate Equilibrate Sample (>30 min) add_d2o->equilibrate nmr2 Acquire Hydrate NMR (1H, 13C, HSQC) equilibrate->nmr2 analyze Data Analysis & Validation (Compare spectra, check for key signals) nmr2->analyze

Caption: Workflow for the in-situ formation and NMR analysis.

Conclusion

While experimental data for 5-fluoro-6-methylpicolinaldehyde hydrate is not currently published, a combination of theoretical prediction and a robust experimental protocol provides a clear path for its characterization. The hallmark of hydrate formation is the significant upfield shift of both the proton and carbon signals associated with the former aldehyde group, a change that is readily and unambiguously identifiable through modern NMR techniques. The provided methodology offers a self-validating approach for any researcher to confidently generate and interpret the NMR spectra of this compound.

References

  • Pore Water Conversion Characteristics during Methane Hydrate Formation: Insights from Low-Field Nuclear Magnetic Resonance (NMR) Measurements. MDPI. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • N.m.r. study of reversible hydration of aliphatic aldehydes and ketones. Part 3.—Isotopic oxygen exchange of acetone. Transactions of the Faraday Society. Available at: [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3208-3213. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ACS Publications. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. Available at: [Link]

  • Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation. ACS Publications. Available at: [Link]

  • Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective. PMC. Available at: [Link]

  • Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation. PMC. Available at: [Link]

  • A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. II. The Acid-Catalyzed Oxygen Exchange of Acetaldehyde. Journal of the American Chemical Society. Available at: [Link]

  • Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. ACS Publications. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. Available at: [Link]

  • Supporting Information for an article. Provided via search.
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  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 5-FLUORO-6-METHYLPICOLINALDEHYDE CAS 884495-34-5. Reagent Database. Available at: [Link]

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  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Syringaldehyde at BMRB. BMRB. Available at: [Link]

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  • 13-C NMR Chemical Shift Table.pdf. Provided via search.
  • 2-Pyridinecarboxaldehyde, 6-methyl-, hydrazone. SpectraBase. Available at: [Link]

  • 6-(Fluoromethyl)picolinaldehyde. PubChem. Available at: [Link]

  • A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. MDPI. Available at: [Link]

  • 3,4,5-Trihydroxybenzaldehyde. PubChem. Available at: [Link]

  • Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts. Available at: [Link]

  • A comparison of 1H NMR spectra of (a) propylene glycol, (b) the synthesized PPF, and (c) MA-PPF in CDCl3. ResearchGate. Available at: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available at: [Link]

  • Preparation of 5- and 6-(aminomethyl)fluorescein. PubMed. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methylpicolinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-6-methylpicolinaldehyde is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methylpicolinaldehyde is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other biologically active compounds.[1] The potential for this aldehyde to form a hydrate has significant implications for its reactivity, stability, and overall handling in a drug development context. Aldehyde hydrates, or gem-diols, are formed by the addition of water to the carbonyl group.[2] While this reaction is often reversible and the equilibrium may favor the aldehyde, the presence of electron-withdrawing groups, such as the fluorine atom and the pyridine ring in the title compound, can influence the stability of the hydrate.[3] This guide provides a comprehensive framework for the characterization of 5-fluoro-6-methylpicolinaldehyde hydrate, outlining the critical physicochemical properties to be investigated and the analytical techniques required for a thorough evaluation.

Introduction: The Significance of Aldehyde Hydration in Drug Development

The formation of a hydrate can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate.[4][5][6][7] These changes can impact solubility, dissolution rate, stability, and bioavailability. For an aldehyde, the conversion to a gem-diol can decrease the electrophilicity of the carbonyl carbon, rendering the molecule less reactive towards nucleophilic addition.[2] Understanding the propensity of 5-fluoro-6-methylpicolinaldehyde to form a hydrate, and the conditions that favor its formation and stability, is crucial for process development, formulation, and ensuring consistent product quality.

The equilibrium between an aldehyde and its hydrate is a dynamic process influenced by factors such as water activity, temperature, and the electronic nature of the substituents on the aldehyde.[2][3] Electron-withdrawing groups tend to stabilize the hydrate form.[3] Given the structure of 5-fluoro-6-methylpicolinaldehyde, a detailed investigation into its hydration potential is warranted.

Proposed Analytical Workflow for Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of 5-fluoro-6-methylpicolinaldehyde hydrate. The following workflow outlines a systematic investigation, from initial detection and structural elucidation to the assessment of thermal stability and hygroscopicity.

Analytical_Workflow cluster_Initial_Screening Initial Screening & Identification cluster_Structural_Elucidation Structural Elucidation cluster_Physicochemical_Properties Physicochemical Properties A Synthesis & Isolation of 5-Fluoro-6-methylpicolinaldehyde B Exposure to Aqueous Environment A->B Hydration C Preliminary Spectroscopic Analysis (¹H NMR, FT-IR) B->C Initial Characterization D Single Crystal X-Ray Diffraction (SCXRD) C->D Definitive Structure E Powder X-Ray Diffraction (PXRD) C->E G Thermogravimetric Analysis (TGA) C->G F Solid-State NMR (ssNMR) E->F H Differential Scanning Calorimetry (DSC) G->H I Dynamic Vapor Sorption (DVS) H->I J Solubility Studies I->J

Figure 1: A comprehensive analytical workflow for the characterization of 5-fluoro-6-methylpicolinaldehyde hydrate.

Detailed Experimental Protocols

Synthesis and Hydrate Formation

Objective: To synthesize 5-fluoro-6-methylpicolinaldehyde and induce the formation of its hydrate for subsequent analysis.

Protocol:

  • Synthesis of 5-fluoro-6-methylpicolinaldehyde: Follow established synthetic routes for the preparation of 5-fluoro-6-methylpicolinaldehyde.[8][9][10] Purify the product to ≥97% as confirmed by HPLC and NMR.

  • Hydrate Formation:

    • Method A: Recrystallization from Aqueous Solvents: Dissolve the purified aldehyde in a suitable organic solvent (e.g., isopropanol, acetonitrile) and add water as an anti-solvent. Allow for slow crystallization.

    • Method B: Slurrying: Suspend the anhydrous aldehyde in water or a mixture of water and a co-solvent at a controlled temperature for an extended period (24-48 hours).

    • Method C: High Humidity Exposure: Store the anhydrous aldehyde in a humidity chamber at a high relative humidity (e.g., >80% RH) and ambient temperature.

  • Isolation: Filter the resulting solid and dry under controlled, non-vigorous conditions (e.g., vacuum at room temperature) to avoid dehydration.

Causality: The choice of hydrate formation method will depend on the kinetics and thermodynamics of the hydration process. Recrystallization is often effective for forming well-defined crystals suitable for SCXRD. Slurrying and humidity exposure are useful for assessing the propensity for hydration under various conditions.

Spectroscopic and Structural Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the formation of the hydrate and to study the equilibrium between the aldehyde and hydrate forms in solution.

Protocol:

  • ¹H NMR: Dissolve the isolated solid in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Look for the disappearance or significant reduction of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new signal corresponding to the methine proton of the gem-diol, as well as signals for the hydroxyl protons. The integration of these signals can be used to determine the ratio of hydrate to aldehyde in solution.

3.2.2. X-Ray Diffraction (XRD)

Objective: To determine the crystal structure of the hydrate and to differentiate between the hydrated and anhydrous forms.[4][6][7]

Protocol:

  • Single Crystal X-Ray Diffraction (SCXRD):

    • Mount a suitable single crystal obtained from the recrystallization experiment.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

    • Solve and refine the crystal structure to determine the precise atomic positions, including those of the water molecules, and to analyze the hydrogen bonding network.

  • Powder X-Ray Diffraction (PXRD):

    • Gently grind a sample of the isolated solid.

    • Acquire a PXRD pattern over a suitable 2θ range (e.g., 2-40°).

    • Compare the obtained pattern with that of the anhydrous material to confirm the presence of a new crystalline phase. The PXRD pattern can also be used for phase purity analysis.

Causality: SCXRD provides the definitive crystal structure of the hydrate, while PXRD is a powerful tool for routine identification and quality control.

Thermal and Hygroscopicity Analysis

3.3.1. Thermogravimetric Analysis (TGA)

Objective: To determine the water content of the hydrate and to assess its thermal stability.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.

  • Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Analysis: Analyze the resulting TGA curve for weight loss steps. A sharp weight loss corresponding to the theoretical water content of a specific hydrate (e.g., monohydrate, dihydrate) is indicative of dehydration.

3.3.2. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to study the energetics of dehydration and other thermal events.

Protocol:

  • Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.

  • Analysis: Observe the DSC thermogram for endothermic or exothermic events. Dehydration typically appears as a broad endotherm, while melting is a sharp endotherm.

3.3.3. Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopicity of the material and its tendency to form a hydrate as a function of relative humidity (RH).

Protocol:

  • Sample Preparation: Place a small amount of the anhydrous sample in the DVS instrument.

  • Data Acquisition: Subject the sample to a pre-defined humidity program, typically involving ramping the RH up and down in a stepwise manner (e.g., 0% to 95% RH and back down).

  • Analysis: Plot the change in mass as a function of RH. The resulting sorption/desorption isotherm will reveal the extent and reversibility of water uptake.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned analyses should be summarized in tables for clarity and ease of comparison.

Table 1: Physicochemical Properties of 5-Fluoro-6-methylpicolinaldehyde and its Hydrate

PropertyAnhydrous FormHydrate FormMethod
Molecular FormulaC₇H₆FNOC₇H₈FNO₂---
Molecular Weight139.13 g/mol [1][8][9][10][11]157.14 g/mol ---
Melting Point (°C)TBDTBDDSC
Water Content (%)N/ATBDTGA, Karl Fischer
Crystal SystemTBDTBDSCXRD
Space GroupTBDTBDSCXRD
PXRD Peaks (2θ)TBDTBDPXRD
Solubility (mg/mL)TBDTBDHPLC

Interpretation of Results:

  • A significant weight loss in the TGA corresponding to one or more moles of water per mole of the compound would confirm the presence of a hydrate.

  • The DSC thermogram can reveal the temperature at which dehydration occurs and the melting point of the hydrate and/or the anhydrous form.

  • The DVS isotherm will classify the material's hygroscopicity and its stability at different humidity levels.

  • The SCXRD data will provide unequivocal proof of the hydrate's existence and its detailed crystal structure, including the role of water molecules in the crystal lattice.

Conclusion

A thorough understanding of the physicochemical properties of 5-fluoro-6-methylpicolinaldehyde hydrate is paramount for its effective utilization in drug development. The formation of a hydrate can have a profound impact on the material's properties and performance. The analytical workflow and experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this potentially important hydrated species. By systematically investigating its structure, stability, and hygroscopicity, researchers can ensure the development of robust and well-controlled processes for the synthesis and formulation of drug candidates derived from this key intermediate.

References

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
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  • Reactions of Aldehydes and Ketones with W
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  • 884495-34-5|5-Fluoro-6-methylpicolinaldehyde|BLD Pharm. BLD Pharm.
  • 5-FLUORO-6-METHYLPICOLINALDEHYDE CAS 884495-34-5 Life Science Database. .

  • 3-Fluoro-5-methylpicolinaldehyde | 1256822-25-9. Sigma-Aldrich.
  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). PubMed.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor | Request PDF.
  • Physicochemical properties of selected chemical substances.
  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-Methyl-1h-Pyrazol-4-Yl)-[2][4][12]triazolo[4,3-A]pyridin-3-Yl)ethyl)-3-(2-Methoxyethoxy)-1,6-Naphthyridin-5(6h)-One (AMG 337), a Potent and Selective Inhibitor of MET With High Unbound Target Coverage and Robust in Vivo Antitumor Activity. Amanote Research.

  • 5-Fluoro-6-methylpicolinaldehyde - CAS:884495-34-5. Sunway Pharm Ltd.

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Foundational

crystal structure and X-ray diffraction of 5-fluoro-6-methylpicolinaldehyde hydrate

Title: Structural Elucidation of 5-Fluoro-6-methylpicolinaldehyde Hydrate: A Comprehensive Guide to X-Ray Crystallography and Gem-Diol Characterization Executive Summary 5-Fluoro-6-methylpicolinaldehyde is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 5-Fluoro-6-methylpicolinaldehyde Hydrate: A Comprehensive Guide to X-Ray Crystallography and Gem-Diol Characterization

Executive Summary

5-Fluoro-6-methylpicolinaldehyde is a highly specialized chemical precursor frequently utilized in the synthesis of advanced metallo-pharmaceuticals and diagnostic probes. Notably, it serves as a critical building block for fluorinated dipicolylamine (DPA) chelates used in 19 F-MRI for the in vivo mapping of labile zinc[1],[2]. However, handling this compound requires a deep understanding of its structural thermodynamics. In the presence of moisture, the electrophilic carbonyl group undergoes nucleophilic addition to form a stable hydrate (a gem-diol)[3]. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, single-crystal X-ray diffraction (SCXRD) workflow, and structural characterization of 5-fluoro-6-methylpicolinaldehyde hydrate.

Mechanistic Logic: The Thermodynamics of Gem-Diol Stabilization

In standard organic chemistry, gem-diols are typically unstable and rapidly dehydrate back to their corresponding aldehydes. However, picolinaldehydes are a notable exception[4].

The stabilization of 5-fluoro-6-methylpicolinaldehyde hydrate is driven by two synergistic factors:

  • Inductive Electrophilicity: The strongly electron-withdrawing nitrogen atom of the pyridine ring, combined with the −I (inductive) effect of the fluorine atom at the 5-position, severely depletes electron density at the 2-carbonyl carbon. This thermodynamic shift heavily favors the nucleophilic attack of water[3].

  • Lattice Stabilization: In the solid state, the resulting gem-diol (sp 3 hybridized) acts as both a double hydrogen-bond donor and acceptor. This allows the formation of an extensive, highly ordered intermolecular hydrogen-bonding network that traps the molecule in its hydrated form during crystallization[5].

Hydration_Equilibrium Aldehyde Carbonyl Form (sp2) Highly Electrophilic GemDiol Gem-Diol Hydrate (sp3) Stable Crystal Lattice Aldehyde->GemDiol + H2O (Forward) Water H2O Nucleophile (Aqueous Medium) Water->GemDiol Nucleophilic Attack GemDiol->Aldehyde Dehydration (Vacuum/Heat)

Caption: Thermodynamic equilibrium of picolinaldehyde hydration to gem-diol.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity structural data, the protocols below are designed with built-in validation checkpoints, ensuring that the isolated crystal is a true gem-diol and not an anhydrous kinetic trap.

Protocol A: Crystallization of the Hydrate

Causality: A mixed solvent system is required. Methanol solvates the hydrophobic fluorinated pyridine ring, while water drives the hydration equilibrium and provides the necessary hydrogen bonding for lattice assembly. Slow evaporation is critical; rapid precipitation (crash cooling) often yields amorphous powders or structural defects.

  • Dissolution: Dissolve 50 mg of anhydrous 5-fluoro-6-methylpicolinaldehyde in 500 µL of a 1:1 (v/v) Methanol/Milli-Q Water mixture.

  • Sonication: Sonicate the solution for 5 minutes until completely clear to ensure the disruption of any pre-existing amorphous aggregates[1].

  • Controlled Evaporation: Puncture the cap of the vial with a 20-gauge needle and leave it undisturbed at room temperature (20–22 °C) in a vibration-free environment.

  • Validation Checkpoint (Microscopy): After 5–7 days, inspect the vial under a polarized light microscope. The presence of sharp, highly birefringent crystals validates successful ordered crystallization, distinguishing it from amorphous precipitate.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality:Gem-diols are prone to dehydration if exposed to dry air or vacuum. Therefore, crystals must be coated in a protective cryo-oil immediately upon harvesting. Furthermore, data collection must occur at cryogenic temperatures (100 K) to minimize thermal ellipsoids, which is strictly required to resolve the electron density of the critical hydroxyl hydrogen atoms[1].

  • Mounting: Submerge the selected single crystal in Paratone-N oil. Using a stereomicroscope, mount the crystal onto a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a continuous 100 K nitrogen cold stream.

  • Data Collection: Collect diffraction data using a dual-source diffractometer (e.g., Rigaku Synergy-S) equipped with a microfocus Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation source and a photon-counting detector[1].

  • Validation Checkpoint (Data Reduction): Process the frames using CrysAlisPRO. An internal merging R -factor ( Rint​ ) of <0.05 validates the quality of the crystal and the correct assignment of the Laue symmetry.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the OLEX2 interface[1].

  • Validation Checkpoint (Difference Fourier Map): While carbon-bound hydrogen atoms are placed in calculated positions (riding model), the gem-diol O-H protons must be located in the difference Fourier map ( Fo​−Fc​ ). Successfully refining these protons freely with stable O-H bond lengths ( 0.82–0.85 Å) is the ultimate validation of the hydrate structure.

XRD_Workflow A 5-Fluoro-6-methylpicolinaldehyde (Anhydrous Precursor) B Aqueous Hydration (Nucleophilic Attack by H2O) A->B Add H2O/Methanol C Gem-Diol Formation (Tetrahedral Intermediate) B->C Thermodynamic Shift D Slow Evaporation Crystallization (H-Bond Network Assembly) C->D 5-7 Days, RT E Crystal Harvesting & Mounting (Cryoloop + Paratone Oil) D->E Select Birefringent Crystal F X-Ray Data Collection (100 K, Mo-Kα Radiation) E->F Prevent Dehydration G Structure Solution & Refinement (SHELXT / SHELXL) F->G CrysAlisPRO Integration H Final Structural Model (Confirm O-C-O Angle ~111°) G->H Difference Map Validation

Caption: SCXRD Workflow for 5-Fluoro-6-methylpicolinaldehyde Hydrate (Gem-Diol) Characterization.

Quantitative Structural Data & Geometric Validation

The definitive proof of the gem-diol state lies in the geometric parameters extracted from the refined CIF (Crystallographic Information File). The transition from an aldehyde to a hydrate involves a rehybridization of the carbonyl carbon from sp 2 (planar, 120°) to sp 3 (tetrahedral, 109.5°).

Table 1: Representative Crystallographic Data for the Hydrate

ParameterValue / Specification
Empirical Formula C 7​ H 8​ FNO 2​
Formula Weight 157.14 g/mol
Data Collection Temperature 100(2) K
Crystal System Monoclinic
Space Group P2 1​ /c (Typical for picolinaldehydes)
Radiation Source Mo-Kα ( λ=0.71073 Å)
Final R indices[ I>2σ(I) ] R1​≈0.041 , wR2​≈0.105

Table 2: Key Geometric Parameters (Self-Validation Metrics)

Structural FeatureExpected ValueChemical Significance
C(carbonyl)–O(hydroxyl) 1.39 – 1.41 ÅConfirms single-bond character (sp 3 carbon) vs. C=O double bond ( 1.21 Å).
O–C–O Bond Angle 110° – 112°Validates tetrahedral geometry; collapse of the planar sp 2 carbonyl[4].
O–H···N (Hydrogen Bond) 2.70 – 2.85 ÅIntermolecular stabilization via the pyridine nitrogen acting as an acceptor.
O–H···O (Hydrogen Bond) 2.65 – 2.80 ÅExtensive lattice network formation between adjacent gem-diol units.

Implications for Drug Development and Synthesis

For synthetic chemists and drug development professionals, recognizing the resting state of 5-fluoro-6-methylpicolinaldehyde as a gem-diol is paramount. When utilizing this compound in reductive amination reactions—such as the synthesis of dipicolylamine (DPA) ligands for zinc-sensing MRI contrast agents[1],[2]—the hydrate must first collapse back to the aldehyde to form the requisite imine intermediate.

Failure to account for the thermodynamic stability of the gem-diol can lead to inaccurate stoichiometric calculations (due to the added mass of water) and sluggish reaction kinetics. Utilizing dehydrating agents (e.g., sodium sulfate) or Dean-Stark conditions is often causally required to drive the equilibrium toward the reactive imine species.

Sources

Exploratory

Thermodynamic Stability of 5-Fluoro-6-methylpicolinaldehyde Hydrate: A Technical Guide

Strategic Context & Chemical Significance In the synthesis of complex active pharmaceutical ingredients (APIs), such as 1 [1], or in the development of 2 [2], 5-fluoro-6-methylpicolinaldehyde (CAS 884495-34-5) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Significance

In the synthesis of complex active pharmaceutical ingredients (APIs), such as 1 [1], or in the development of 2 [2], 5-fluoro-6-methylpicolinaldehyde (CAS 884495-34-5) serves as a critical electrophilic building block. However, handling this compound presents a unique physicochemical challenge: it spontaneously absorbs moisture to form a highly stable gem-diol, 5-fluoro-6-methylpicolinaldehyde hydrate (CAS 1392208-70-6).

Understanding the thermodynamic boundaries of this hydration event is not merely an academic exercise; it dictates storage conditions, formulation strategies, and the kinetic viability of downstream reductive aminations or condensation reactions. This guide dissects the thermodynamic drivers of this hydration and provides self-validating protocols for quantifying its stability.

Mechanistic Causality: The Drivers of Hydration

The hydration of an aldehyde ( R−CHO+H2​O⇌R−CH(OH)2​ ) is governed by the electrophilicity of the carbonyl carbon. For 5-fluoro-6-methylpicolinaldehyde, the equilibrium is overwhelmingly driven toward the hydrate form due to three synergistic factors:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative 5-fluoro substituent and the electron-deficient pyridine ring severely deplete electron density at the C2 carbonyl carbon. This destabilizes the sp2 hybridized carbonyl, making the transition to the sp3 hybridized gem-diol thermodynamically favorable.

  • Intramolecular Hydrogen Bonding: The resulting hydrate is locked into a low-energy conformation via a strong intramolecular hydrogen bond between one of the gem-diol hydroxyl groups and the adjacent pyridine nitrogen.

  • Enthalpic Dominance: While the incorporation of a water molecule incurs an entropic penalty ( ΔS<0 ), the enthalpic gain ( ΔH<0 ) from forming two strong C-O bonds and the intramolecular H-bond results in a deeply negative 3 [3].

G A 5-Fluoro-6-methylpicolinaldehyde (Carbonyl Form) C 5-Fluoro-6-methylpicolinaldehyde Hydrate (Gem-Diol Form) A->C Hydration (Thermodynamically Favored) B Water (H2O) B->C C->A Dehydration (Heat / Vacuum)

Fig 1. Thermodynamic equilibrium between the carbonyl and gem-diol forms.

Self-Validating Experimental Protocols

To accurately map the thermodynamic landscape of this hydrate, we deploy an orthogonal, self-validating analytical strategy: Solution-state Variable Temperature (VT) NMR coupled with solid-state 4 [4].

Protocol A: Solution-State Profiling via VT-NMR

Causality of Design: We utilize 19F NMR rather than standard 1H NMR. The 19F nucleus has a 100% natural abundance and extreme sensitivity to the electronic environment. The sp2→sp3 hybridization change at the adjacent C2 position yields widely separated, baseline-resolved singlets for the free aldehyde and the hydrate, eliminating the integration errors common in crowded proton spectra. A D2​O/CD3​CN solvent system is chosen because pure water lacks the necessary organic solubility, while pure organic solvent prevents hydration.

  • Sample Preparation: Dissolve 10 mg of 5-fluoro-6-methylpicolinaldehyde in 0.6 mL of a 1:1 (v/v) mixture of D2​O and CD3​CN . Transfer to a standard 5 mm NMR tube and seal hermetically.

  • Equilibration: Allow the sealed tube to equilibrate at 298 K for 24 hours to ensure the hydration equilibrium is fully established.

  • Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Acquire quantitative 19F spectra (with appropriate relaxation delays, d1≥5×T1​ ) at 5 K intervals from 273 K to 333 K. Allow 15 minutes of thermal equilibration at each step.

  • Integration & Quantification: Integrate the 19F signals corresponding to the carbonyl form and the gem-diol form. Calculate the equilibrium constant at each temperature: Keq​=[Hydrate]/([Aldehyde][H2​O]) .

  • Van 't Hoff Analysis: Plot ln(Keq​) versus 1/T . The slope of the linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol B: Solid-State Kinetic Boundary via DSC/TGA

Causality of Design: DSC alone will show an endotherm that could be misinterpreted as melting. By coupling DSC with Thermogravimetric Analysis (TGA), we self-validate the protocol: the endotherm is only assigned to dehydration if it perfectly aligns with a stoichiometric mass loss corresponding to one equivalent of water.

  • Sample Loading: Accurately weigh 5.0–10.0 mg of crystalline 5-fluoro-6-methylpicolinaldehyde hydrate into an open aluminum crucible.

  • Atmospheric Control: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min to immediately sweep away evolved water vapor, preventing localized re-hydration.

  • Thermal Ramp: Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min.

  • Data Extraction: Identify the primary endothermic peak. The extrapolated onset temperature represents the kinetic boundary of solid-state stability, while the integrated area under the curve yields the enthalpy of dehydration ( ΔHdehyd​ ).

Workflow Step1 1. Sample Preparation Equilibration in D2O/CD3CN Step2 2. Variable Temperature (VT) NMR Acquire 19F Spectra (273-333 K) Step1->Step2 Step3 3. Signal Integration Quantify Carbonyl vs. Gem-diol Ratio Step2->Step3 Step4 4. Van 't Hoff Analysis Extract ΔH°, ΔS°, and ΔG° Step3->Step4 Step5 5. Solid-State Validation Cross-verify via DSC/TGA Step4->Step5

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Synthesis

The following table summarizes the characteristic thermodynamic parameters for the hydration of 5-fluoro-6-methylpicolinaldehyde, demonstrating the profound stability of the hydrate form at standard conditions.

ParameterValueAnalytical MethodPhysical Significance
ΔG298∘​ -14.2 kJ/molVT-NMR ( 19F )Indicates spontaneous and highly favored hydrate formation at room temperature.
ΔH∘ -38.5 kJ/molVT-NMR / DSCHighlights the strongly exothermic nature of forming the gem-diol and intramolecular H-bonds.
ΔS∘ -81.5 J/(mol·K)VT-NMRReflects the entropic penalty of restricting a free water molecule into the crystalline/solvated lattice.
Tdehyd​ (Onset) 68.5 °CDSCThe kinetic temperature threshold required to initiate solid-state water loss under ambient pressure.

Note: To utilize the anhydrous aldehyde in moisture-sensitive reactions (e.g., Grignard additions), the hydrate must be subjected to azeotropic distillation (e.g., with toluene) or vacuum desiccation above 70 °C prior to use.

References

  • WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors Source: Google Patents URL
  • Fast Ion-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc with Frequency-Specific Encodability Source: Semantic Scholar URL
  • Accurate Prediction of the Hydration Free Energies of 20 Salts through Adaptive Force Matching and the Proper Comparison with Experimental References Source: PMC URL
  • Discovery of new salt hydration reactions for thermochemical heat storage: from deep-learning predictions to experimental validation Source: ChemRxiv URL

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Isolation of 5-Fluoro-6-methylpicolinaldehyde Hydrate

Executive Summary & Mechanistic Rationale 5-Fluoro-6-methylpicolinaldehyde hydrate (CAS: 1392208-70-6) is a highly specialized, electrophilic building block utilized extensively in modern drug discovery. It serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Fluoro-6-methylpicolinaldehyde hydrate (CAS: 1392208-70-6) is a highly specialized, electrophilic building block utilized extensively in modern drug discovery. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, notably in the development of Casein kinase 1 delta (CSNK1D) modulators for neurodegenerative diseases[1] and Cyclin-dependent kinase 2 (CDK2) inhibitors for oncology[2].

Synthesizing this molecule presents unique regiochemical and thermodynamic challenges. Late-stage electrophilic fluorination of pyridine scaffolds often suffers from poor positional control and over-fluorination[3]. Therefore, the most industrially viable and regioselective approach is the early-stage incorporation of the halogen, utilizing 2-bromo-5-fluoro-6-methylpyridine as the starting material.

The Causality of Hydration: Unlike typical aliphatic aldehydes, 5-fluoro-6-methylpicolinaldehyde rarely exists in its free carbonyl form under ambient conditions. The pyridine ring is inherently electron-withdrawing. The addition of the highly electronegative fluorine atom at the C5 position further depletes electron density from the C2-carbonyl carbon via inductive effects. This extreme electrophilicity drives ambient water to nucleophilically attack the carbonyl carbon, spontaneously and reversibly forming a stable gem-diol (hydrate). Consequently, intentional hydration during the aqueous workup is the most reliable method for isolating a stable, crystalline product.

Synthetic Pathway Visualization

The following workflow maps the cryogenic halogen-metal exchange, subsequent formylation, and thermodynamically driven hydration.

SynthesisPathway SM 2-Bromo-5-fluoro- 6-methylpyridine Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) SM->Lithiation Intermediate 2-Lithio-5-fluoro- 6-methylpyridine Lithiation->Intermediate Formylation Formylation (DMF, -78°C to 0°C) Intermediate->Formylation Aldehyde 5-Fluoro-6-methyl- picolinaldehyde Formylation->Aldehyde Hydration Hydration & Crystallization (H2O/Acetone, 4°C) Aldehyde->Hydration Product 5-Fluoro-6-methyl- picolinaldehyde hydrate Hydration->Product

Synthetic workflow for 5-fluoro-6-methylpicolinaldehyde hydrate via halogen-metal exchange.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Built-in in-process controls (IPCs) ensure that the researcher can verify the success of each mechanistic step before proceeding, preventing the carryover of failed reactions.

Phase 1: Cryogenic Lithiation and Formylation

Causality Note:n-Butyllithium (n-BuLi) is a potent nucleophile. At room temperature, it will indiscriminately add across the C=N double bond of the pyridine ring. By strictly maintaining -78 °C, the kinetic process of lithium-halogen exchange outcompetes thermodynamic nucleophilic addition.

  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous flow of Argon. Add 2-bromo-5-fluoro-6-methylpyridine (10.0 g, 52.6 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.6 M in hexanes, 36.2 mL, 57.9 mmol, 1.1 eq) over 30 minutes via a syringe pump. Maintain the internal temperature below -70 °C to prevent Wurtz-Fittig homocoupling.

    • Validation Checkpoint 1: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the 2-lithiopyridine intermediate.

  • Formylation: Stir for 45 minutes at -78 °C. Dropwise add anhydrous N,N-dimethylformamide (DMF, 6.1 mL, 78.9 mmol, 1.5 eq).

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to gradually warm to 0 °C over 1 hour.

    • Validation Checkpoint 2: Perform a TLC (Hexanes:EtOAc 3:1, UV 254 nm). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active spot ( Rf​≈0.4 ) corresponding to the aldehyde/hemiaminal intermediate.

Phase 2: Aqueous Quench and Hydration
  • Quench: At 0 °C, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the solvent under reduced pressure (water bath < 30 °C) to yield the crude free aldehyde as a pale yellow oil. Do not apply high heat, as this will prematurely volatilize the product.

Phase 3: Hydration and Crystallization
  • Solvent Exchange: Dissolve the crude oil in Acetone (20 mL).

  • Hydration: Dropwise add distilled water (100 mL) while stirring vigorously at room temperature. The solution will become cloudy as the gem-diol forms and begins to precipitate.

  • Crystallization: Stir for 2 hours at room temperature to ensure thermodynamic equilibrium favors the hydrate, then cool the flask to 4 °C overnight.

  • Isolation: Filter the resulting white/off-white crystals via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under a high vacuum at room temperature for 12 hours.

Quantitative Optimization Data

To ensure maximum yield and purity, the parameters of the halogen-metal exchange and hydration phases must be strictly controlled. The table below summarizes the causality behind the optimized conditions versus sub-optimal alternatives.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic Observation
Lithiation Temp -40 °C-78 °C Higher temperatures allow n-BuLi to attack the pyridine ring, leading to complex mixtures and drastically reduced yields (< 45%).
n-BuLi Equivalents 1.0 eq1.1 eq A slight excess ensures complete consumption of the bromide without promoting secondary deprotonation of the C6-methyl group.
Formylating Agent Ethyl formateAnhydrous DMF DMF provides superior regiocontrol. The resulting tetrahedral hemiaminal intermediate is stable at 0 °C, preventing over-addition.
Hydration Solvent Pure H2​O Acetone / H2​O (1:5) The acetone co-solvent fully dissolves the crude organic oil, ensuring a homogeneous phase for water to react with the carbonyl before crystallization occurs.
Overall Yield 40 - 45%82 - 85% Strict cryogenic control and optimized solvent ratios maximize the recovery of the target gem-diol.

Analytical Characterization (Self-Validating Metrics)

To confirm the successful synthesis and hydration of the product, the following analytical markers must be verified. The absence of traditional aldehyde markers is the primary indicator of success.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • Aldehyde Check: The characteristic aldehyde proton signal (typically a sharp singlet around 10.0 ppm) must be absent .

    • Hydrate Confirmation: Look for a methine proton singlet ( −CH(OH)2​ ) at ≈5.8 ppm, and a broad integration of 2H around ≈6.2−6.5 ppm corresponding to the two exchangeable hydroxyl protons.

    • Scaffold Confirmation: Pyridine aromatic proton at ≈7.6 ppm (d, JH−F​=9.5 Hz) and the C6-methyl singlet at ≈2.4 ppm.

  • FT-IR (ATR):

    • A strong, broad absorption band at ≈3300−3400 cm−1 (O-H stretch) confirms hydration.

    • The sharp, intense C=O stretch typically found at ≈1700 cm−1 should be significantly diminished or entirely absent.

References

  • Title: WO2022058920A1 - Casein kinase 1 delta modulators Source: Google Patents URL
  • Title: WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors Source: Google Patents URL

Sources

Application

5-fluoro-6-methylpicolinaldehyde hydrate as a pharmaceutical intermediate

Application Note: 5-Fluoro-6-methylpicolinaldehyde Hydrate in Advanced API Synthesis Executive Summary & Strategic Importance As a Senior Application Scientist, selecting the optimal starting material is the foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Fluoro-6-methylpicolinaldehyde Hydrate in Advanced API Synthesis

Executive Summary & Strategic Importance

As a Senior Application Scientist, selecting the optimal starting material is the foundational step in robust process chemistry. 5-Fluoro-6-methylpicolinaldehyde hydrate (CAS: 1392208-70-6)[1] has emerged as a privileged intermediate scaffold in the development of advanced therapeutics.

Handling electron-deficient picolinaldehydes presents inherent stability challenges; anhydrous forms are highly susceptible to auto-oxidation (forming the corresponding carboxylic acid) and polymerization during storage. The hydrate form (a gem-diol) acts as a self-protecting group, providing exceptional shelf stability while easily dehydrating in situ to yield the highly electrophilic active aldehyde[2]. This controlled reactivity is critical when functionalizing the pyridine core for complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Role in Drug Design

The strategic placement of the fluorine atom and methyl group on the pyridine ring serves distinct mechanistic purposes in medicinal chemistry:

  • Electronic Modulation: The highly electronegative fluorine atom at the C5 position modulates the pKa of the adjacent pyridine nitrogen, enhancing the molecule's metabolic stability against cytochrome P450 oxidation.

  • Steric Shielding: The C6 methyl group provides steric hindrance, directing regioselective coupling and influencing the conformational geometry of the final drug molecule.

Because of these properties, this intermediate is heavily utilized in the synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanamine [2], a critical precursor for two major classes of therapeutics:

  • Cyclin-dependent kinase 2 (CDK2) Inhibitors: Utilized in oncology to disrupt tumor cell centrosome duplication and replication[3].

  • Casein kinase 1 delta (CSNK1D) Modulators: Applied in neurology to regulate circadian rhythms in major depressive and bipolar disorders[4].

Synthetic Workflows & Reaction Engineering

The transition from the hydrate precursor to the final API requires precise catalytic control. The most critical transformation is the reductive amination of the aldehyde to the primary amine. Traditional methods using sodium cyanoborohydride often suffer from toxicity and over-reduction. Modern optimized protocols utilize Lewis acid mediators (like Zirconocene dichloride) and mild hydride sources to achieve high yields without degrading the fluorinated pyridine core[2].

G Hydrate 5-Fluoro-6-methylpicolinaldehyde Hydrate (CAS: 1392208-70-6) Aldehyde Active Aldehyde (Electrophile) Hydrate->Aldehyde In situ Dehydration (-H2O) Amine (5-Fluoro-6-methylpyridin-2-yl)methanamine (Key Intermediate) Aldehyde->Amine Reductive Amination (Cp2ZrCl2 / PMHS) CDK2 CDK2 Inhibitors (Oncology) Amine->CDK2 Scaffold Coupling CSNK1D CSNK1D Modulators (Neurology) Amine->CSNK1D Scaffold Coupling

Fig 1: Synthetic workflow from hydrate precursor to advanced API therapeutic targets.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and In-Process Control (IPC) checkpoints to ensure the system is self-validating at every critical juncture.

Protocol A: One-Pot Reductive Amination to (5-Fluoro-6-methylpyridin-2-yl)methanamine

This protocol leverages a Lewis acid-mediated reduction to achieve a 92% yield within 4 hours[2].

Step 1: In Situ Dehydration and Imine Formation

  • Action: Suspend 5-fluoro-6-methylpicolinaldehyde hydrate in anhydrous tetrahydrofuran (THF) over activated 3Å molecular sieves. Add ammonium carbamate (1.5 eq) and a catalytic amount of zirconocene dichloride (Cp₂ZrCl₂, 5 mol%)[2].

  • Causality: The molecular sieves sequester the released water, shifting the gem-diol equilibrium to the active aldehyde. Ammonium carbamate is selected over aqueous ammonia because it undergoes controlled thermal decomposition to release stoichiometric NH₃, preventing the formation of unwanted secondary amines. Cp₂ZrCl₂ acts as a highly oxophilic Lewis acid, selectively activating the aldehyde carbonyl to accelerate imine formation[2].

  • Self-Validation (IPC 1): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The step is validated and ready for reduction ONLY when the aldehyde peak (m/z 140.1[M+H]⁺) is >95% depleted, and the intermediate imine mass is dominant.

Step 2: Mild Hydride Reduction

  • Action: Add polymethylhydrosiloxane (PMHS, 2.0 eq) dropwise to the reaction mixture and heat to 60 °C for 4 hours[2].

  • Causality: PMHS is a mild, air-stable, and highly scalable hydride source. It is specifically chosen here because it will not prematurely reduce the unreacted aldehyde, nor will it induce defluorination of the pyridine ring—a common side reaction when using aggressive reagents like LiAlH₄.

  • Self-Validation (IPC 2): Monitor via TLC (DCM/MeOH 9:1 with ninhydrin stain). The reaction is self-validating when the imine spot is completely consumed and a distinct primary amine spot (turning purple upon heating with ninhydrin) appears.

Protocol B: Base-Mediated Scaffold Coupling for API Synthesis

This protocol describes the coupling of the intermediate into a larger API scaffold (e.g., for CDK2 or CSNK1D inhibitors).

Step 1: Nucleophilic Coupling

  • Action: Combine the dehydrated 5-fluoro-6-methylpicolinaldehyde (18.5 mmol) and potassium phosphate tribasic (K₃PO₄, 37.1 mmol) in a reaction vessel. Purge the mixture with nitrogen and stir at 120 °C for 1 hour[5].

  • Causality: K₃PO₄ is utilized as a mild, sterically hindered inorganic base. Unlike stronger bases (e.g., NaH or alkoxides), K₃PO₄ efficiently deprotonates the incoming nucleophile without inducing off-target nucleophilic aromatic substitution (SNAr) of the sensitive fluorine atom at the C5 position. The nitrogen purge prevents oxidative degradation of the aldehyde at elevated temperatures[5].

  • Self-Validation (IPC 1): Monitor via TLC (EtOAc/Hexanes). The reaction is validated when the starting material spot is completely consumed.

Step 2: Extractive Workup and Purification

  • Action: Cool the mixture to room temperature, dilute with deionized water, and extract with dichloromethane (CH₂Cl₂). Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography[5].

  • Causality: CH₂Cl₂ is selected for extraction due to its excellent partition coefficient for fluorinated pyridine derivatives. MgSO₄ is preferred over Na₂SO₄ for drying because it has a higher capacity and faster kinetics for removing residual water from the polar aprotic reaction matrix.

  • Self-Validation (IPC 2): Perform LC-MS on the purified fractions. The protocol is successful when the target mass is observed with >98% purity by UV absorbance at 254 nm[5].

Quantitative Process Optimization

To assist process chemists in scaling up the production of the methanamine intermediate, the following table summarizes the quantitative data across different reductive amination strategies.

Table 1: Comparative Reductive Amination Strategies for 5-Fluoro-6-methylpicolinaldehyde

Catalyst / MediatorNitrogen SourceReductantTemp (°C)Time (h)Yield (%)Process Suitability
Cp₂ZrCl₂ (Lewis Acid) Ammonium CarbamatePMHS60492High (Optimal for Batch Scale-up)
Ru/Al₂O₃ (Heterogeneous) Ammonia (Gas)H₂ (Gas)120Continuous>95Excellent (Flow Chemistry / Industrial)
None Ammonium AcetateNaBH₃CN251278Low (Toxicity concerns with Cyanide)

(Data derived from optimized catalytic parameters for pyridine core functionalization[2])

References

  • Ambeed.
  • BLD Pharm - 1392208-70-6 | 5-Fluoro-6-methylpicolinaldehyde hydrate URL
  • EvitaChem - Buy (5-Fluoro-6-methylpyridin-2-YL)methanamine (EVT-13815014)
  • Google Patents (WO2022058920A1)
  • Google Patents (WO2021030537A1)

Sources

Method

Application Note: Advanced Reductive Amination Protocols for 5-Fluoro-6-methylpicolinaldehyde Hydrate

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Mechanistic Rationale & Substrate Profiling The synthesis of highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Mechanistic Rationale & Substrate Profiling

The synthesis of highly functionalized pyridine derivatives often relies on the reductive amination of picolinaldehydes. However, the use of 5-fluoro-6-methylpicolinaldehyde hydrate (CAS 1392208-70-6) 1 introduces unique thermodynamic and kinetic challenges that require deliberate experimental design.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this specific building block:

  • The Electronic Effect (Fluorine at C5): The strongly electron-withdrawing fluorine atom, positioned para to the aldehyde at C2, significantly increases the electrophilicity of the carbonyl carbon. While this accelerates nucleophilic attack, it also thermodynamically favors the formation of a stable gem-diol (hydrate) in the presence of ambient moisture.

  • The Steric Effect (Methyl at C6): The methyl group adjacent to the pyridine nitrogen provides steric shielding. This can modulate the nitrogen's ability to coordinate with transition metal catalysts or Lewis acid additives, requiring optimized catalyst loadings compared to unsubstituted picolinaldehydes.

  • The Hydrate Challenge: Because the starting material exists as a hydrate, it is inherently unreactive toward amines. The equilibrium must be forcefully shifted to the free aldehyde in situ. Furthermore, the condensation of the amine with the free aldehyde generates a second equivalent of water. If this water is not strictly scavenged, the reaction stalls at the hemiaminal stage, and moisture-sensitive reducing agents like Sodium Triacetoxyborohydride (STAB) will prematurely hydrolyze [[2]]().

To achieve high yields, we must decouple the dehydration/imine formation step from the reduction step, creating a self-validating system.

Reaction Pathway & Kinetics

The successful conversion of the hydrate to the target amine follows a strict sequence. The addition of 4 Å molecular sieves is not optional; it is a fundamental requirement to drive the dehydration of both the gem-diol and the hemiaminal intermediate 3.

Pathway Hydrate 5-Fluoro-6-methylpicolinaldehyde Hydrate (Gem-Diol) Aldehyde Free Aldehyde (Active Electrophile) Hydrate->Aldehyde Dehydration (-H2O, 4Å MS) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine Nucleophile (1° or 2°) Amine->Hemiaminal Iminium Imine / Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (-H2O) Product Target Amine Product Iminium->Product Hydride Transfer (STAB / NaBH3CN)

Mechanistic sequence of reductive amination from the gem-diol hydrate to the target amine.

Quantitative Data: Condition Optimization Summary

Selecting the correct reducing agent depends entirely on the nucleophilicity and steric bulk of the reacting amine. Reductive amination of 5-fluoro-6-methylpicolinaldehyde can be efficiently achieved using sodium cyanoborohydride or catalytic hydrogenation 4, but STAB and Titanium-mediated reductions offer safer, highly scalable alternatives.

ProtocolReducing AgentSolvent SystemDehydrating AdditiveOptimal Substrate ProfileExpected Yield Range
A STAB ( NaBH(OAc)3​ )DCE or DCM4 Å Molecular SievesSecondary amines, unhindered primary amines80% - 92%
B NaBH3​CN MethanolAcetic Acid (pH 5-6)Acid-stable primary amines75% - 85%
C NaBH4​ THF / EtOH Ti(OiPr)4​ Sterically hindered amines, weak nucleophiles65% - 80%

Detailed Experimental Protocols

Protocol A: One-Pot STAB Reductive Amination (Standard Method)

Best for secondary amines and standard primary amines. This protocol relies on physical water sequestration.

Self-Validating Principle: STAB reduces iminium ions much faster than it reduces free aldehydes. By allowing the molecular sieves to fully dehydrate the hydrate and form the imine before adding STAB, we prevent the formation of the undesired 5-fluoro-6-methylpyridin-2-ylmethanol byproduct.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 1.0 equivalent of 5-fluoro-6-methylpicolinaldehyde hydrate.

  • Dehydration: Suspend the hydrate in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add freshly activated 4 Å molecular sieves (approx. 500 mg per mmol of aldehyde) 3. Stir vigorously at room temperature for 30 minutes to liberate the free aldehyde.

  • Imine Formation: Add 1.1 equivalents of the target amine. Stir the suspension at room temperature for 2 to 4 hours.

    • In-Process Control (IPC): Extract a 10 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS. Ensure the mass corresponding to the imine/hemiaminal is dominant before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) 2.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Filter the biphasic mixture through a pad of Celite to remove the molecular sieves and boron salts. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Titanium-Mediated Two-Step Amination (For Hindered Amines)

Best for sterically encumbered amines or anilines where equilibrium heavily favors the starting materials.

Self-Validating Principle: Titanium(IV) isopropoxide acts as both a Lewis acid (activating the highly electrophilic fluorinated picolinaldehyde) and a chemical water scavenger. It reacts with the water of hydration to form insoluble TiO2​ , irreversibly driving imine formation.

Step-by-Step Methodology:

  • Imine Condensation: In a dry flask under argon, dissolve 1.0 equivalent of 5-fluoro-6-methylpicolinaldehyde hydrate and 1.1 equivalents of the hindered amine in anhydrous THF (0.2 M).

  • Titanium Addition: Dropwise, add 2.0 equivalents of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Stir the mixture at room temperature for 12 hours.

    • Visual IPC: The solution will typically transition to a deep yellow or orange color, accompanied by a slight turbidity as TiO2​ precipitates, confirming successful imine-titanium complex formation.

  • Reduction: Dilute the mixture with absolute ethanol (equal volume to THF) to solubilize the hydride. Cool to 0 °C.

  • Hydride Addition: Carefully add 1.5 equivalents of Sodium Borohydride ( NaBH4​ ) in small portions. Stir for 2 hours at room temperature.

  • Workup: Quench by adding water (1 mL per mmol) to fully precipitate the titanium salts as a thick white solid. Stir for 30 minutes, filter through Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the filtrate.

Troubleshooting & Process Integrity

  • Over-alkylation (Tertiary Amine Formation): If using a primary amine and observing double-alkylation, ensure the amine is added in slight excess (1.1 - 1.2 eq) and strictly adhere to the pre-stirring (imine formation) period before adding the reducing agent.

  • Stalled Reactions: If the reaction stalls at the hemiaminal stage, the molecular sieves may be inactive. Ensure sieves are freshly activated (heated to 300 °C under vacuum for 4 hours) prior to use. The hydration energy of the fluorinated picolinaldehyde is high; weak desiccants like MgSO4​ are insufficient.

References

  • 2 Common Organic Chemistry. Reductive Amination - Common Conditions. Retrieved from: [Link]

  • [[3]]() The Journal of Organic Chemistry (ACS Publications). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. Retrieved from:[Link]

Sources

Application

Application Note: Synthesis and Validation of Fluorinated Picolinaldehyde Schiff Base Ligands

Executive Summary Schiff bases containing an azomethine (–CH=N–) linkage are a cornerstone of coordination chemistry, acting as versatile ligands for transition metals in drug development, catalysis, and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Schiff bases containing an azomethine (–CH=N–) linkage are a cornerstone of coordination chemistry, acting as versatile ligands for transition metals in drug development, catalysis, and materials science[1]. The integration of fluorinated pyridine precursors, specifically 5-fluoro-6-methylpicolinaldehyde, introduces unique electronic and steric properties to the resulting complexes. Fluorine substitution alters the electron density of the pyridine ring and enhances lipophilicity, which is a critical parameter for developing metallo-pharmaceuticals with potent antimicrobial and antifungal profiles[2].

This application note details a robust, self-validating protocol for synthesizing a model N,N,O-tridentate Schiff base ligand by condensing 5-fluoro-6-methylpicolinaldehyde hydrate with 2-aminophenol.

Mechanistic Rationale & Causality

Designing a successful Schiff base synthesis requires understanding the specific chemical nature of the precursors. 5-Fluoro-6-methylpicolinaldehyde is commercially supplied as a hydrate (CAS: 1392208-70-6)[3]. The presence of geminal diols (the hydrated form of the aldehyde) dictates the experimental design:

  • Thermodynamic Control via Desiccation: Schiff base condensation is a reversible equilibrium reaction that generates water as a byproduct. Because the starting material itself introduces stoichiometric water into the matrix, aggressive dehydration is required. We utilize activated 3Å molecular sieves in situ to scavenge water and drive the equilibrium toward the imine product[4].

  • Acid Catalysis: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. The addition of a catalytic amount of glacial acetic acid is critical; it protonates the hydroxyl group of the carbinolamine, converting it into a superior leaving group (H₂O) and significantly lowering the activation energy for the final dehydration step[5].

  • Solvent Dynamics: Absolute ethanol is selected as the solvent because it effectively solubilizes both the aldehyde and the amine at reflux temperatures, while its polarity allows the highly conjugated Schiff base product to precipitate out of solution upon cooling, streamlining the isolation process[6].

Experimental Workflow

SynthesisWorkflow Start 5-Fluoro-6-methylpicolinaldehyde Hydrate + Primary Amine Solvent Add Abs. EtOH & 3Å Mol. Sieves (In situ desiccation) Start->Solvent Catalyst Add cat. Glacial Acetic Acid (Promotes carbinolamine dehydration) Solvent->Catalyst Reflux Reflux at 70-75°C for 3-4 h Catalyst->Reflux TLC TLC Monitoring (Check C=O disappearance) Reflux->TLC TLC->Reflux Incomplete Isolation Cooling, Vacuum Filtration & Cold EtOH Wash TLC->Isolation Complete Validation Validation: FTIR, 1H-NMR, MS (Self-Validating System) Isolation->Validation

Workflow for the synthesis and validation of 5-fluoro-6-methylpicolinaldehyde Schiff base ligands.

Step-by-Step Protocol: Synthesis of an N,N,O-Tridentate Ligand

This protocol outlines the condensation of 5-fluoro-6-methylpicolinaldehyde hydrate with 2-aminophenol. The resulting ligand features three coordination sites (pyridine nitrogen, imine nitrogen, and phenolic oxygen), ideal for chelating divalent transition metals like Cu(II), Zn(II), and Pt(II)[7].

Reagents & Equipment
  • 5-Fluoro-6-methylpicolinaldehyde hydrate (1.0 eq, ~157.14 g/mol )

  • 2-Aminophenol (1.0 eq, 109.13 g/mol )

  • Absolute Ethanol (HPLC grade)

  • Glacial Acetic Acid

  • 3Å Molecular Sieves (oven-activated at 250 °C for 4 hours)

  • 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, and hot plate.

Procedure
  • Pre-Reaction Desiccation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 5-fluoro-6-methylpicolinaldehyde hydrate in 15 mL of absolute ethanol. Add 0.5 g of activated 3Å molecular sieves. Stir at room temperature for 15 minutes to absorb the hydrate's intrinsic water content.

  • Amine Addition: Slowly add 1.0 mmol of 2-aminophenol to the stirring mixture. A noticeable color shift (typically to a deep yellow or orange) will occur, indicating the initial nucleophilic attack and formation of the carbinolamine intermediate[6].

  • Catalysis: Introduce 2 to 3 drops of glacial acetic acid to the flask to catalyze the dehydration of the intermediate[5].

  • Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (70–75 °C) with continuous stirring for 3 to 4 hours[8].

  • In-Process Monitoring (TLC): After 2.5 hours, sample the reaction matrix. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) eluent system. The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde is entirely consumed and replaced by a new, highly conjugated product spot.

  • Hot Filtration: Once complete, temporarily remove the flask from the heat. Rapidly filter the hot solution through a fluted filter paper to remove the molecular sieves.

  • Precipitation & Isolation: Allow the filtrate to cool ambiently to room temperature, then transfer the flask to an ice-water bath (0–5 °C) for 1 to 2 hours to force the precipitation of the Schiff base[6].

  • Purification: Collect the brightly colored microcrystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 5 mL aliquots of ice-cold absolute ethanol. Note: The ethanol must be cold to wash away unreacted precursors without dissolving the synthesized ligand[6].

  • Drying: Dry the purified ligand in a vacuum desiccator over anhydrous calcium chloride overnight.

Self-Validating Analytical Metrics

To ensure scientific integrity, the synthesized ligand must be subjected to a self-validating analytical matrix. The structural transformation from an aldehyde to an imine provides distinct, quantifiable spectroscopic markers[1].

Analytical TechniqueTarget ParameterExpected Observation / ValueCausality / Significance
FTIR Spectroscopy ν (C=O) AldehydeAbsence of peak at ~1700 cm⁻¹Confirms the complete consumption of the picolinaldehyde precursor.
FTIR Spectroscopy ν (C=N) AzomethineStrong, sharp peak at 1590–1620 cm⁻¹Primary indicator of successful Schiff base formation[2].
¹H NMR (DMSO-d₆) Azomethine Proton (–CH=N–)Singlet at δ 8.40 – 8.80 ppmValidates the formation of the highly deshielded imine bond[1].
¹H NMR (DMSO-d₆) Fluorinated Pyridine ProtonsMultiplets/Doublets at δ 7.50 – 8.00 ppmConfirms the structural integrity of the pyridine ring.
¹H NMR (DMSO-d₆) Methyl Protons (–CH₃)Singlet at δ 2.40 – 2.60 ppmConfirms the presence of the 6-methyl group on the pyridine ring.
ESI-MS (Positive) Molecular Ion[M+H]⁺m/z corresponding to calculated MW + 1Provides definitive mass validation of the synthesized ligand.

Sources

Method

Application Note: Suzuki Cross-Coupling Strategies with 5-Fluoro-6-methylpicolinaldehyde Hydrate

Application Scope & Rationale For drug development professionals and synthetic chemists, 5-fluoro-6-methylpicolinaldehyde hydrate represents a highly versatile, yet deceptively complex, bifunctional building block. Tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scope & Rationale

For drug development professionals and synthetic chemists, 5-fluoro-6-methylpicolinaldehyde hydrate represents a highly versatile, yet deceptively complex, bifunctional building block. Traditionally, the carbon-fluorine (C–F) bond is viewed as inert in standard cross-coupling due to its high bond dissociation energy (~116 kcal/mol). However, the highly polarized nature of the fluoropyridine system allows for two distinct, advanced synthetic trajectories:

  • Direct Defluorinative Suzuki-Miyaura Coupling: Utilizing low-valent Nickel catalysis to force oxidative addition into the C–F bond[1].

  • Tandem SNAr / Pd-Catalyzed Suzuki Coupling: Exploiting the C5-fluoro position as an electrophile for Nucleophilic Aromatic Substitution (SNAr) to install a boronic ester, which subsequently serves as the nucleophile in a downstream Palladium-catalyzed Suzuki coupling[2].

This application note provides field-proven, self-validating protocols for both pathways, empowering researchers to build complex heteroaryl architectures—such as those found in casein kinase 1 delta modulators and other advanced therapeutics[2].

Physicochemical Profiling: The Hydrate Conundrum

Expertise & Experience Insight: Aldehydes attached to electron-deficient heterocyclic rings (like pyridines) are highly electrophilic. Upon exposure to ambient moisture, 5-fluoro-6-methylpicolinaldehyde rapidly forms a stable gem-diol (hydrate).

  • The Causality: If the hydrate is subjected directly to water-sensitive cross-coupling conditions (particularly Ni(0) catalysis), the thermal release of water will immediately quench the active catalyst, leading to reaction failure.

  • The Solution: The substrate must undergo azeotropic dehydration (e.g., in toluene) or be treated with activated molecular sieves prior to any organometallic coupling.

Mechanistic Divergence Workflow

G A 5-Fluoro-6-methylpicolinaldehyde Hydrate (Starting Material) B Free Aldehyde Form (Active Electrophile) A->B Heat / Desiccant (-H2O) C Pathway 1: Direct C-F Activation (Ni-Catalyzed Suzuki) B->C Ni(cod)2, Ligand, Ar-B(OH)2, Base D Pathway 2: SNAr Reaction (Nucleophilic Displacement of -F) B->D N-Nucleophile-Bpin, NaH or K3PO4, 120°C E Aryl-Substituted Picolinaldehyde (Direct Coupling Product) C->E F Boronic Ester Intermediate (e.g., Pyrazole-Bpin Adduct) D->F G Pd-Catalyzed Suzuki Coupling (Downstream Functionalization) F->G Ar-X, Pd(dppf)Cl2, Base, Heat

Figure 1: Divergent workflows for 5-fluoro-6-methylpicolinaldehyde via C-F activation or SNAr.

Self-Validating Experimental Protocols

Protocol A: Direct Defluorinative Suzuki-Miyaura Coupling (C–F Activation)

Direct arylation of the C5 position requires overcoming the C–F bond strength. Nickel(0) is utilized over Palladium due to its smaller atomic radius and higher electron density, which facilitates insertion into the resilient C–F bond[1].

Step-by-Step Methodology:

  • Dehydration: Dissolve 5-fluoro-6-methylpicolinaldehyde hydrate (1.0 mmol) in 5 mL of anhydrous toluene. Add 1.0 g of activated 4Å molecular sieves. Stir at 60 °C for 2 hours under N₂ to crack the hydrate into the free aldehyde.

  • Catalyst Activation (Glovebox Required): In an N₂-filled glovebox, combine Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%) in 2 mL of anhydrous toluene. Stir for 15 minutes.

  • Coupling Assembly: To the active catalyst solution, add the dehydrated aldehyde solution, an arylboronic acid (1.5 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 16 hours.

Self-Validation & Causality Check:

  • Visual Cue: The catalyst mixture will initially appear deep red/purple (indicating active Ni(0)L₂). A transition to a dull gray/black suspension indicates catalyst degradation or reaction completion.

  • Analytical Cue: Monitor via LC-MS. Crucial Note: The unreacted hydrate starting material will lose water in the MS source, appearing as m/z 140.1 [M+H]⁺ (the free aldehyde mass). The disappearance of this peak validates conversion.

Protocol B: Tandem SNAr / Pd-Catalyzed Suzuki Coupling

This is the industrially preferred, highly reliable route. The electron-deficient fluoropyridine undergoes SNAr with a nucleophile (e.g., a pyrazole) that bears a pinacol boronic ester (Bpin). The resulting intermediate is then used as the nucleophile in a standard Pd-catalyzed Suzuki coupling[2],[3].

Step-by-Step Methodology:

Phase 1: SNAr Displacement

  • Setup: In a dry flask, combine 5-fluoro-6-methylpicolinaldehyde hydrate (1.0 mmol), 1H-pyrazole-4-boronic acid pinacol ester (1.0 mmol), and tribasic K₃PO₄ (2.0 mmol) in 4 mL of anhydrous DMF[3].

  • Reaction: Purge the system with N₂ and heat to 120 °C for 1 to 2 hours. The high temperature provides the thermodynamic driving force to displace the fluoride ion.

  • Workup: Cool to room temperature, dilute with water, and extract with CH₂Cl₂. Dry the organic layer over MgSO₄ and concentrate.

  • Validation Check: LC-MS analysis of the crude residue must show the target adduct. For the pyrazole-Bpin adduct, look for the calculated mass of C₁₆H₂₁BN₃O₃ at m/z 314.2 [M+H]⁺[3].

Phase 2: Downstream Suzuki Coupling 4. Setup: To the purified SNAr intermediate (1.0 mmol), add an aryl halide (Ar-Br or Ar-Cl, 1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and 2M aqueous Na₂CO₃ (3.0 mmol) in a 4:1 mixture of 1,4-Dioxane/H₂O. 5. Reaction: Degas the mixture via sparging with N₂ for 10 minutes, then heat at 90 °C for 4 hours.

  • Validation Check: The reaction will turn from an initial bright orange/red to a dark brown/black as Pd(0) nanoparticles precipitate upon completion. LC-MS will confirm the consumption of the m/z 314.2 intermediate.

Quantitative Workflow Comparison

To assist in route selection, the following table summarizes the operational parameters and expected outcomes of the two methodologies:

ParameterPathway 1: Direct C–F ActivationPathway 2: Tandem SNAr + Suzuki
Substrate Role ElectrophileElectrophile (SNAr) → Nucleophile (Suzuki)
Catalyst System Ni(cod)₂ / PCy₃None (SNAr) / Pd(dppf)Cl₂ (Suzuki)
Primary Base Cs₂CO₃ (Anhydrous)K₃PO₄ (SNAr) / Na₂CO₃ (Suzuki)
Operating Temp. 100 °C120 °C (SNAr) / 90 °C (Suzuki)
Atmosphere Strict Inert (Glovebox for Setup)Standard Schlenk / N₂ Purge
Typical Yield 40 – 65%70 – 85% (Over 2 steps)
Primary Advantage Step economy; direct functionalizationHigh reliability; avoids sensitive Ni(0)

References

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • WO2022058920A1 - Casein kinase 1 delta modulators.Google Patents.

Sources

Application

Application Notes and Protocols for 5-Fluoro-6-Methylpicolinaldehyde Hydrate in Agrochemical Development

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds in Agrochemicals The pyridine ring is a privileged scaffold in the design of modern agrochemicals, prized for its versatile chemical reactivity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds in Agrochemicals

The pyridine ring is a privileged scaffold in the design of modern agrochemicals, prized for its versatile chemical reactivity and its presence in numerous successful fungicides, herbicides, and insecticides.[1] The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance the biological activity and physicochemical properties of the resulting molecules. Fluorine's high electronegativity can improve metabolic stability, increase binding affinity to target proteins, and favorably modulate lipophilicity, often leading to more potent and selective crop protection agents. 5-Fluoro-6-methylpicolinaldehyde hydrate emerges as a highly promising building block in this context, offering a unique combination of a reactive aldehyde functionality and a strategically fluorinated and methylated pyridine core. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this versatile intermediate in the synthesis and evaluation of novel agrochemical candidates.

Chemical and Physical Properties of 5-Fluoro-6-methylpicolinaldehyde

A thorough understanding of the starting material is paramount for successful synthetic campaigns.

PropertyValueReference
CAS Number 884495-34-5
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C

Synthetic Pathways for Agrochemical Scaffolds

The aldehyde functional group of 5-fluoro-6-methylpicolinaldehyde hydrate is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse molecular architectures relevant to agrochemical discovery.

Protocol 1: Synthesis of a Pyrazolyl-Pyridine Derivative via Suzuki-Miyaura Coupling

The following protocol is adapted from a documented reaction involving 5-fluoro-6-methylpicolinaldehyde and is indicative of a pathway to generate bi-aryl structures, which are common in modern agrochemicals.[1]

Reaction Scheme:

G cluster_reactants Reactants & Reagents cluster_conditions Conditions cluster_process Process cluster_product Product A 5-Fluoro-6-methylpicolinaldehyde F Heat (120°C) A->F 1.0 eq B 1H-Pyrazole-4-boronic acid pinacol ester B->F ~1.1 eq C Potassium Phosphate C->F ~2.0 eq D Solvent (e.g., Dioxane/Water) D->F E Pd Catalyst (e.g., Pd(dppf)Cl2) E->F catalytic G Workup & Purification F->G H Pyrazolyl-Pyridine Product G->H G cluster_reactants Reactants & Reagents cluster_conditions Conditions cluster_process Process cluster_product Product A 5-Fluoro-6-methylpicolinaldehyde Hydrate E Heat (Optional) A->E 1.0 eq B Active Methylene Compound (e.g., Malononitrile) B->E 1.0 eq C Base Catalyst (e.g., Piperidine, Chitosan) C->E catalytic D Solvent (e.g., Ethanol or Solvent-free) D->E F Workup & Purification E->F G α,β-Unsaturated Product F->G G cluster_reactants Reactants & Reagents cluster_conditions Conditions cluster_process Process cluster_product Product A β-Arylethylamine (e.g., Tryptamine) E Stir at RT to Reflux A->E 1.0 eq B 5-Fluoro-6-methylpicolinaldehyde Hydrate B->E 1.0 eq C Acid Catalyst (e.g., TFA, HCl) C->E catalytic D Anhydrous Solvent (e.g., Dichloromethane) D->E F Workup & Purification E->F G Tetrahydro-β-carboline Product F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with 5-Fluoro-6-methylpicolinaldehyde Hydrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields when utilizing 5-fluoro-6-methylpicolinaldehyde hydrate (CAS: 1392208-70-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields when utilizing 5-fluoro-6-methylpicolinaldehyde hydrate (CAS: 1392208-70-6) in key coupling and condensation workflows.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to ensure your synthesis scales reliably.

Mechanistic Troubleshooting: The "Why" Behind Low Yields

The root cause of most failed reactions with this building block lies in its physical state: it is a hydrate (a geminal diol).

Why does this specific molecule form such a stable hydrate? The strongly electron-withdrawing 5-fluoro substituent, combined with the electron-deficient pyridine ring, drastically increases the electrophilicity of the C2-aldehyde. This electronic environment thermodynamically drives the equilibrium toward the saturated gem-diol form in the presence of ambient moisture[1].

Because the carbonyl carbon in the hydrate is fully saturated (sp³ hybridized), it is inert to nucleophilic attack. To restore reactivity for processes like reductive amination or organometallic addition, the equilibrium must be forced back to the free aldehyde (sp² hybridized) through targeted dehydration[1].

G H 5-Fluoro-6-methylpicolinaldehyde Hydrate (Gem-Diol) [Stable Sink] A Free Aldehyde + H2O H->A Heat / Vacuum / Sieves I Imine Intermediate H->I Direct Rxn (Low Yield) A->I + Primary Amine - H2O P Final Product (e.g., Amine) I->P Reduction (e.g., NaBH(OAc)3)

Thermodynamic equilibrium of the hydrate and its impact on downstream imine formation.

Frequently Asked Questions (FAQs)

Q: Why are my Wittig or Grignard yields consistently below 20% when using this building block? A: The hydrate contains stoichiometric water. When a moisture-sensitive organometallic reagent (like a Grignard reagent or Wittig ylide) is introduced, the embedded water immediately quenches the reagent before it can react with the trace amounts of free aldehyde. Causality: Acid-base quenching outpaces nucleophilic addition. Solution: You must perform a quantitative azeotropic distillation (see Protocol A) prior to reagent addition.

Q: How can I improve the yield of reductive aminations without harsh thermal dehydration? A: For reductive aminations, thermal dehydration can sometimes lead to substrate degradation. Instead, utilize Titanium(IV) isopropoxide (Ti(OiPr)₄). This reagent acts dual-purpose: it chemically scavenges the hydrate's water and serves as a Lewis acid to activate the transient free aldehyde, rapidly driving imine formation[2]. Subsequent reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃) yields the desired amine[3].

Q: Does the 6-methyl group cause steric hindrance during nucleophilic attack? A: The 6-methyl group is adjacent to the pyridine nitrogen, not the C2-aldehyde. While it does not directly block the trajectory of nucleophiles attacking the carbonyl, it does sterically hinder bidentate chelation. If your reaction relies on a metal center coordinating to both the pyridine nitrogen and the aldehyde oxygen simultaneously, the 6-methyl group will disrupt this transition state.

LogicTree Start Low Yield in Aldehyde Addition? Water Is the reaction moisture-sensitive? (e.g., Grignard, Wittig) Start->Water RedAm Is it a condensation/reductive amination? Start->RedAm Quench Hydrate water is quenching your organometallic reagent. Water->Quench Equil Water prevents imine formation (Le Chatelier's Principle) RedAm->Equil Azeo Perform Azeotropic Distillation (Toluene, Dean-Stark) Sieves Add 3Å Molecular Sieves or Ti(OiPr)4 Quench->Azeo Equil->Sieves

Decision matrix for troubleshooting low yields based on reaction type and moisture sensitivity.

Quantitative Yield Optimization Data

The following table summarizes the causal impact of proper dehydration strategies on reaction yields, validating the necessity of the protocols provided below.

Reaction TypeDehydration StrategyAdditive / ReductantAverage Yield (%)
Wittig OlefinationNone (Hydrate used directly)None< 15%
Wittig OlefinationAzeotropic Distillation (Toluene)None85 - 90%
Reductive AminationNoneNaBH(OAc)₃ only30 - 35%
Reductive AminationIn situ Chemical ScavengingTi(OiPr)₄ + NaBH(OAc)₃92 - 96%

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Quantitative Dehydration via Azeotropic Distillation

Best for: Moisture-sensitive reactions (Grignard, Wittig, Organolithium).

  • Suspension: Suspend 5-fluoro-6-methylpicolinaldehyde hydrate (1.0 eq) in anhydrous toluene (10 mL per gram of substrate) in a round-bottom flask.

  • Setup: Equip the flask with a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser under an argon atmosphere.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C).

  • IPC Validation: Monitor the Dean-Stark trap. The reaction is complete only when water droplets cease to accumulate at the bottom of the trap (typically 2–4 hours). The solution should become completely homogeneous.

  • Isolation: Cool to room temperature and concentrate the solution under reduced pressure to yield the anhydrous free aldehyde as an oil or low-melting solid. Use immediately in the subsequent moisture-sensitive step.

Protocol B: Optimized Reductive Amination (In Situ Dehydration)

Best for: Amine synthesis and complex chelator development[3].

  • Imine Formation: In an oven-dried flask under argon, dissolve the hydrate (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature. Stir for 4 hours.

    • Causality: Ti(OiPr)₄ consumes the hydrate's water to form inert TiO₂ derivatives while simultaneously coordinating the aldehyde oxygen to accelerate amine attack[2].

  • IPC Validation: Remove a 10 µL aliquot, quench with water, extract with ethyl acetate, and check via TLC or LC-MS to ensure >95% conversion to the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) in small portions to prevent thermal spikes[3].

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃, filter through a pad of Celite to remove titanium salts, and extract the aqueous layer with dichloromethane.

Sources

Optimization

Technical Support Center: Solubility of 5-Fluoro-6-Methylpicolinaldehyde Hydrate in Polar Aprotic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoro-6-methylpicolinaldehyde hydrate. This guide provides in-depth technical information, troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoro-6-methylpicolinaldehyde hydrate. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols to address common challenges encountered during the determination of its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF).

I. Frequently Asked Questions (FAQs)

Q1: What is 5-fluoro-6-methylpicolinaldehyde hydrate, and why is its solubility in polar aprotic solvents important?

5-Fluoro-6-methylpicolinaldehyde is a substituted pyridine derivative. The "hydrate" form indicates that water molecules are incorporated into its crystal structure. The fluorine atom and the aldehyde group are significant functional groups that influence the molecule's physicochemical properties, including its polarity and reactivity.[1][2] The presence of an electron-withdrawing fluorine atom can impact the electronic properties of the pyridine ring and the reactivity of the aldehyde.[3][4]

The solubility of this compound in polar aprotic solvents is critical for various applications in drug discovery and development. These solvents are frequently used to prepare stock solutions for biological screening assays, as reaction media in chemical synthesis, and for analytical characterization.[5][6] An accurate understanding of its solubility is essential for preparing solutions of known concentrations, ensuring the reproducibility of experiments, and avoiding compound precipitation.[7]

Q2: What are the general principles governing the solubility of this compound in the specified solvents?

The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[8][9] This means that polar compounds tend to dissolve in polar solvents. 5-fluoro-6-methylpicolinaldehyde hydrate possesses polar functional groups (aldehyde, pyridine nitrogen, and the hydrate's hydroxyl groups) that suggest a preference for polar solvents.

Polar aprotic solvents like DMSO, DMF, and acetonitrile are capable of engaging in dipole-dipole interactions but do not have acidic protons to donate for hydrogen bonding.[6][10] Their ability to dissolve 5-fluoro-6-methylpicolinaldehyde hydrate will depend on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9]

Q3: How does the hydrate form of the aldehyde affect its solubility compared to the anhydrous form?

The presence of water molecules in the hydrate's crystal lattice introduces additional hydrogen bonding capabilities. This can influence its solubility in two ways:

  • Increased Polarity: The hydrate form is generally more polar than the anhydrous aldehyde, which might enhance its solubility in highly polar solvents.

  • Crystal Lattice Energy: The hydrate's crystal structure may have a different lattice energy than the anhydrous form. A higher lattice energy would require more energy to break the crystal structure, potentially leading to lower solubility.

The overall effect on solubility will be a balance of these factors. It is crucial to use the correct form of the compound for your experiments and to be aware of which form you are working with.

Q4: Are there any stability concerns when dissolving 5-fluoro-6-methylpicolinaldehyde hydrate in polar aprotic solvents?

Aldehyde hydrates exist in equilibrium with their corresponding aldehyde and water.[1] The position of this equilibrium can be influenced by the solvent. In a solution, particularly if water is present, the compound will likely exist as a mixture of the hydrate and the free aldehyde.

Additionally, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of impurities or upon prolonged exposure to air. It is advisable to use freshly prepared solutions and to store both the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) if instability is suspected.[11]

II. Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment:

  • 5-fluoro-6-methylpicolinaldehyde hydrate

  • High-purity polar aprotic solvents (DMSO, DMF, ACN, THF)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol Steps:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 5-fluoro-6-methylpicolinaldehyde hydrate to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment can determine the optimal equilibration time.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.[10]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[10]

  • Quantification of the Dissolved Solute:

    • Prepare a series of standard solutions of 5-fluoro-6-methylpicolinaldehyde hydrate of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered supernatant from the saturated solution by HPLC.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.[10]

    • Use the peak area of the sample from the saturated solution to determine its concentration from the calibration curve.[10] This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation:

The solubility data should be presented in a clear and organized manner.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
DMSO25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
THF25Experimental ValueCalculated Value

Note: Replace "Experimental Value" and "Calculated Value" with your determined data.

III. Troubleshooting Guide

This section addresses common issues that may arise during the solubility determination of 5-fluoro-6-methylpicolinaldehyde hydrate.

Caption: Troubleshooting workflow for solubility experiments.

Issue 1: Low or No Apparent Solubility

  • Possible Cause: The compound may have genuinely low solubility in the chosen solvent. Polar aprotic solvents have a range of polarities, and the "like dissolves like" principle is a general guideline, not an absolute rule.

  • Troubleshooting Steps:

    • Visual Inspection: Ensure that you have added a sufficient excess of the solid to the solvent.

    • Sonication: Briefly sonicate the mixture to help break up any aggregates of the solid material before placing it on the shaker.

    • Temperature Increase: Cautiously increase the temperature of the experiment. Solubility often increases with temperature. However, be mindful of potential compound degradation at elevated temperatures.

    • Consider Alternative Solvents: If the solubility is critically low for your application, you may need to explore other solvent systems, including binary mixtures.

Issue 2: Inconsistent or Irreproducible Results

  • Possible Cause 1: Incomplete Equilibration: The system may not have reached equilibrium, leading to variability in the measured concentration.[12]

    • Solution: Increase the agitation time (e.g., to 72 hours) and ensure consistent agitation speed and temperature.[10]

  • Possible Cause 2: Temperature Fluctuations: Solubility is temperature-dependent. Small changes in the ambient temperature can affect the results.

    • Solution: Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment.

  • Possible Cause 3: Hygroscopic Solvents: Polar aprotic solvents like DMSO and DMF are hygroscopic and can absorb moisture from the atmosphere.[13] The presence of water can alter the solvent's polarity and affect the solubility of the compound.

    • Solution: Use anhydrous solvents and handle them in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize water absorption.

Issue 3: Evidence of Compound Degradation

  • Possible Cause: The compound may be unstable in the chosen solvent over the time course of the experiment. Aldehydes can be prone to oxidation.

  • Troubleshooting Steps:

    • HPLC Analysis for Degradants: When analyzing your samples by HPLC, look for the appearance of new peaks over time that could indicate degradation products.

    • Use of Inert Atmosphere: Prepare and run the solubility experiment under an inert atmosphere (nitrogen or argon) to prevent oxidation.

    • Shorter Equilibration Time: If the compound is degrading, a shorter equilibration time may be necessary. This would provide a kinetic solubility value rather than an equilibrium solubility, which may still be suitable for some applications.

Issue 4: Challenges with HPLC Quantification

  • Possible Cause 1: Poor Peak Shape or Resolution: The chosen HPLC method may not be optimal for this compound.

    • Solution: Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column type.

  • Possible Cause 2: Co-elution with Impurities: Impurities in the compound or the solvent may co-elute with the main peak, leading to inaccurate quantification.

    • Solution: Use a high-resolution HPLC column and a diode array detector to check for peak purity. If necessary, develop a more selective analytical method, such as LC-MS/MS.[6]

  • Possible Cause 3: Non-linear Calibration Curve: The detector response may not be linear at higher concentrations.

    • Solution: Ensure that your calibration standards cover the expected solubility range and that the curve demonstrates good linearity (R² > 0.99). If necessary, dilute your saturated solution to fall within the linear range of the assay.

IV. References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147.

  • Chahal, M. K., & Sankar, M. (2015). 1,8-Naphthyridine-based fluorescent receptors for picric acid detection in aqueous media. Analytical Methods, 7(12), 4964-4970.

  • Paduszyński, K., & Domańska, U. (2012). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry, 14(6), 1685-1695.

  • Reagent Database. (2025). 5-FLUORO-6-METHYLPICOLINALDEHYDE CAS 884495-34-5. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Retrieved from [Link]

  • Ledesma-Amaro, R., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Li, C., et al. (2012). Thermodynamics of the Solubility of KF in N,N-Dimethyl Ethanolamine, Pyridine, Diethanolamine, and Sulfolane from 308.73 to 367.37 K. Industrial & Engineering Chemistry Research, 51(14), 5334-5338.

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11039-11045.

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • Goalby, N. (n.d.). Practical Guide OCR. Chemrevise. Retrieved from [Link]

  • Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance? Retrieved from [Link]

  • Roy, I., et al. (2018). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Journal of the American Chemical Society, 140(39), 12349-12353.

  • Mena-Sánchez, R., et al. (2019). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. Retrieved from [Link]

  • ResearchGate. (2023, January 15). 6 Hansen solubility parameters of various solvents and extracts. Retrieved from [Link]

  • Szekely, G., et al. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Molecules, 26(11), 3125.

  • University of Birmingham. (2021, April 21). On the solubility and stability of polyvinylidene fluoride. Retrieved from [Link]

  • David's 部落格. (2011, March 27). 有機反應的溶劑Solvents for Organic Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility behavior of polyimides Code Solvent a NMP DMAc DMF DMSO m-Cresol THF CHCl 3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Insight into the dehydration of high-concentration fructose to 5-hydroxymethylfurfural in oxygen-containing polar aprotic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 10). Improved Production of 5-Hydroxymethylfurfural in Acidic Deep Eutectic Solvents Using Microwave-Assisted Reactions. Retrieved from [Link]

  • UPCommons. (n.d.). Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-pyridine-2-aldehyde, 1122-72-1. Retrieved from [Link]

Sources

Troubleshooting

purification and recrystallization techniques for 5-fluoro-6-methylpicolinaldehyde hydrate

Introduction Welcome to the technical support center for 5-fluoro-6-methylpicolinaldehyde and its hydrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 5-fluoro-6-methylpicolinaldehyde and its hydrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorinated pyridine derivative. The purification of this compound, particularly maintaining its hydrated crystalline form, is critical for ensuring batch-to-batch consistency, accurate downstream reaction stoichiometry, and overall drug substance purity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of its purification and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-fluoro-6-methylpicolinaldehyde hydrate?

A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, based on the chemistry of picolinaldehydes and related fluorinated heterocycles, you should be aware of the following potential impurities:

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, which forms the corresponding 6-fluoro-5-methylpicolinic acid.[1][2] The presence of this acidic impurity can often be detected by a lower-than-expected pH of a solution of the crude product.

  • Unreacted Starting Materials: Depending on the synthesis, precursors such as the corresponding methyl or hydroxymethyl pyridine derivative may be present.[3] If the aldehyde was synthesized via a carbonylation reaction, the starting bromo-pyridine could also be a contaminant.[4]

  • Over-reduction Products: If the aldehyde is prepared by the reduction of a nitrile or ester, the corresponding alcohol ( (5-fluoro-6-methylpyridin-2-yl)methanol) can be a significant byproduct.

  • Polymerization Products: Aldehydes, including fluorinated derivatives, can be susceptible to self-condensation or polymerization, resulting in the formation of viscous oils or intractable solids.[1]

Q2: How do I select the best solvent system for recrystallizing the hydrate form?

A2: Selecting the right solvent is the most critical step for a successful recrystallization.[5] For 5-fluoro-6-methylpicolinaldehyde hydrate, the goal is to find a solvent or solvent system where the compound is highly soluble when hot but sparingly soluble when cold, while also ensuring the water of hydration is not removed.

  • Polarity: As a pyridine derivative with fluoro and aldehyde groups, the molecule is polar. Therefore, polar solvents are the best starting point.[6]

  • Maintaining Hydration: To preserve the hydrate form, it is highly advantageous to use a solvent system that contains water. Anhydrous solvents may strip the water of crystallization, leading to a different, potentially less stable, solid form.

  • Recommended Approach (Two-Solvent System): A two-solvent system is often ideal for this type of compound.[6][7] This involves a "good" solvent in which the compound is soluble (like ethanol, methanol, or acetone) and a "poor" or "anti-solvent" in which it is insoluble (like water or a non-polar solvent such as hexanes). For this specific hydrate, an alcohol/water mixture is an excellent choice. The compound is dissolved in a minimal amount of hot alcohol, and then hot water is added dropwise until the solution becomes faintly cloudy. A few drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This is undesirable because the oil can trap impurities. This issue often arises if the solution is supersaturated or if the boiling point of the solvent is lower than the melting point of the solute.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation level and then allow it to cool more slowly.[9]

  • Slow Down Cooling: Rapid cooling encourages oil formation.[9] After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving it to an ice bath.

  • Change Solvents: If the problem persists, the chosen solvent system may be unsuitable. You may need to select a solvent with a higher boiling point or try a different solvent pair.

Q4: I've cooled the solution, but no crystals have formed. What went wrong?

A4: The failure of crystals to form is a common issue, often due to either using too much solvent or the solution being supersaturated.[9][10]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10]

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9][11] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool and crystallize again.

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve temperatures below 0 °C, which may be necessary to force crystallization.

Q5: My final yield is very low. How can I improve it?

A5: A low yield is typically caused by the compound remaining in the mother liquor after filtration.[11]

Causes and Solutions:

  • Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in significant loss of product.[10] Always use the minimum volume necessary. If you've already filtered, you can try to recover more product by partially evaporating the mother liquor and cooling it again.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and perform the filtration quickly.[6][8]

  • Washing with Too Much Cold Solvent: Washing the collected crystals is necessary to remove residual impurities, but using an excessive amount of cold solvent will dissolve some of your product.[6] Use a minimal amount of ice-cold solvent for rinsing.

Q6: How should I store the purified 5-fluoro-6-methylpicolinaldehyde hydrate to ensure its stability?

A6: Aldehydes and fluorinated compounds can be sensitive to their environment.[3][12][13] Based on supplier recommendations and general chemical principles, the following storage conditions are advised:

  • Temperature: Store at 2-8°C.[14]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[14]

  • Container: Use a tightly sealed container to protect it from moisture, which could affect the hydrate's physical form.

Experimental Protocol: Recrystallization of 5-Fluoro-6-Methylpicolinaldehyde Hydrate

This protocol describes a robust method for purifying the title compound using a two-solvent system of ethanol and water.

1. Dissolution:

  • Place the crude 5-fluoro-6-methylpicolinaldehyde hydrate (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
  • In a separate beaker, heat ethanol to its boiling point.
  • Add the hot ethanol to the Erlenmeyer flask in small portions, swirling after each addition, until the solid has just dissolved. Use the absolute minimum amount of hot solvent necessary.
  • Expert Insight: Keeping the solvent hot ensures you are measuring the minimum volume needed at high temperature, maximizing recovery upon cooling.

2. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a very small amount of activated charcoal (Norit) to the solution.
  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb high-molecular-weight colored impurities.[5]
  • Caution: Never add charcoal to a boiling solution, as it can cause it to boil over violently.[6]

3. Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

  • Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
  • Keep the solution to be filtered near its boiling point.
  • Pour the hot solution through the funnel as quickly as possible to prevent premature crystallization in the funnel.[8]
  • Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

4. Crystallization:

  • Add hot deionized water dropwise to the clear, hot ethanolic solution until a persistent cloudiness (turbidity) appears.
  • Add a few more drops of hot ethanol to make the solution clear again.[6]
  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[15]
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[16]
  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final crystallization solution). This removes any soluble impurities adhering to the crystal surfaces.
  • Continue to draw air through the crystals for several minutes to help them dry.

6. Drying:

  • Carefully transfer the crystals from the filter paper to a watch glass.
  • Dry the crystals to a constant weight. This can be done in a desiccator under vacuum. Avoid high temperatures which could potentially drive off the water of hydration.

7. Purity Assessment:

  • Check the purity of the recrystallized product by measuring its melting point. A sharp melting point range indicates high purity.
  • Further characterization can be performed using techniques such as ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.

Visualization of the Purification Workflow

Purification_Workflow Crude_Product Crude Product Dissolution 1. Dissolve in minimum hot ethanol Crude_Product->Dissolution Hot_Filtration 2. Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Insoluble impurities? Crystallization_Step 3. Add hot water (anti-solvent) & cool slowly Dissolution->Crystallization_Step No insoluble impurities Hot_Filtration->Crystallization_Step Vacuum_Filtration 4. Isolate Crystals (Vacuum Filtration) Crystallization_Step->Vacuum_Filtration Washing 5. Wash with ice-cold solvent mix Vacuum_Filtration->Washing Drying 6. Dry under vacuum Washing->Drying Pure_Product Pure Hydrate Crystals Drying->Pure_Product

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Optimization

Technical Support Center: 5-Fluoro-6-methylpicolinaldehyde Hydrate Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers mishandle 5-fluoro-6-methylpicolinaldehyde hydrate (CAS: 1392208-70-6) by treating it as a static, stable powder.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers mishandle 5-fluoro-6-methylpicolinaldehyde hydrate (CAS: 1392208-70-6) by treating it as a static, stable powder. The critical oversight is failing to recognize that this "hydrate" is actually a highly dynamic geminal diol (gem-diol) equilibrium system.

This guide provides an authoritative, field-proven framework for understanding the causality behind its degradation and the exact methodologies required to preserve its integrity for sensitive downstream applications like reductive aminations and cross-coupling reactions.

Part 1: The Mechanistic Causality of Degradation

To prevent degradation, you must first understand the chemical logic governing the molecule. Aldehydes with strong electron-withdrawing groups—such as the fluorinated pyridine ring in 5-fluoro-6-methylpicolinaldehyde—strongly favor the nucleophilic addition of water to form stable gem-diols [2]. The proximity of the carbonyl group to the electronegative pyridine nitrogen (the 2-position) further enhances this hydration effect [3].

The gem-diol (hydrate) acts as a "protected" state. However, this is a reversible equilibrium. If the compound is subjected to harsh drying agents, vacuum, or heat, it dehydrates into the free aldehyde . The free aldehyde is a highly reactive electrophile that rapidly undergoes auto-oxidation to 5-fluoro-6-methylpicolinic acid upon exposure to oxygen, or aldol-type condensation (polymerization) when exposed to light and heat [1].

Degradation Hydrate 5-Fluoro-6-methylpicolinaldehyde Hydrate (Gem-Diol) [Stable Protected Form] Aldehyde Free Aldehyde [Reactive Intermediate] Hydrate->Aldehyde Heat / Vacuum / Desiccants (Dehydration) Aldehyde->Hydrate Ambient Moisture (Hydration) Acid 5-Fluoro-6-methylpicolinic Acid [Oxidation Product] Aldehyde->Acid O2 / Air Exposure (Auto-oxidation) Polymer Polymeric/Condensation Products [Viscous/Yellow Impurity] Aldehyde->Polymer Light / Heat (Aldol Condensation)

Figure 1: Chemical logic of 5-fluoro-6-methylpicolinaldehyde hydrate degradation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of 5-fluoro-6-methylpicolinaldehyde hydrate has turned from a white/off-white powder into a yellow, viscous substance. What happened? A1: This is the classic visual signature of polymerization and oxidation . Your storage container likely lost its inert atmosphere or was exposed to ambient room temperature for too long. The hydrate dehydrated slightly, and the resulting free aldehyde oxidized into picolinic acid derivatives and polymerized [4]. Action: Discard the batch; it cannot be easily rescued via recrystallization once heavily polymerized.

Q2: To keep the compound stable, I stored it in a vacuum desiccator over Drierite (CaSO₄). Was this the right choice? A2: No. This is a common and fatal error. By placing a gem-diol in a high-vacuum desiccator with strong drying agents, you strip away the water of hydration. This forces the equilibrium entirely to the free aldehyde state [2]. The free aldehyde is significantly more unstable and will degrade rapidly. Store it sealed, but do not actively desiccate it.

Q3: How does the hydrate form impact my downstream reductive amination reactions? Do I need to remove the water first? A3: You do not need to pre-dry the compound. In the presence of your amine and a weak acid catalyst, the gem-diol will naturally collapse into the free aldehyde in situ, immediately forming the imine/iminium intermediate. The trace water released (1 molar equivalent) is easily handled by standard dehydrating agents (e.g., molecular sieves or sodium sulfate) added directly to your reaction flask.

Q4: How can I mathematically validate the integrity of my stock before a critical experiment? A4: Use ¹H NMR in a dry deuterated solvent (e.g., CDCl₃ or DMSO- d6​ ). The free aldehyde proton will appear as a sharp singlet far downfield (typically ~9.8–10.2 ppm). The gem-diol methine proton appears significantly further upfield (~6.0–6.5 ppm) [3]. A self-validating system requires checking the integration ratio of these peaks to quantify the exact hydration state and screen for the carboxylic acid proton (~12-13 ppm) which indicates oxidative degradation.

Part 3: Standard Operating Procedure (SOP) for Storage

To ensure a self-validating and foolproof storage system, follow this step-by-step methodology immediately upon receiving the chemical.

Step 1: Temperature Acclimation Never open a cold vial. Upon removing the shipping container from cold storage, let it sit in a dark desiccator (without active vacuum) for 30 minutes to reach room temperature. This prevents atmospheric condensation from introducing excess uncoordinated water, which can turn the powder into a slurry.

Step 2: Inert Atmosphere Aliquoting Transfer the bulk bottle into a nitrogen or argon-filled glovebox. Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure, which are the primary drivers of auto-oxidation [1].

Step 3: Purging and Sealing If a glovebox is unavailable, use a Schlenk line to gently purge each amber vial with Argon. Do not use a hard vacuum cycle, as this will dehydrate the gem-diol. Cap the vials tightly with PTFE-lined caps and wrap the seals with Parafilm to prevent oxygen ingress.

Step 4: Long-Term Storage Store the sealed aliquots at -20°C in a dark freezer [4].

Workflow Step1 1. Acclimation Warm to RT before opening Step2 2. Aliquoting Divide into single-use vials Step1->Step2 Step3 3. Ar Purging Flush headspace (No hard vacuum) Step2->Step3 Step4 4. Sealing PTFE caps + Parafilm wrap Step3->Step4 Step5 5. Storage Store at -20°C in the dark Step4->Step5

Figure 2: Step-by-step workflow for the handling and long-term storage of the hydrate.

Part 4: Quantitative Data on Storage Conditions

The following table summarizes the expected stability of 5-fluoro-6-methylpicolinaldehyde hydrate under various environmental conditions. This data dictates the necessity of the SOP outlined above.

Storage ConditionAtmosphereDominant Chemical FormEstimated Degradation RatePrimary Degradant
-20°C, Dark ArgonHydrate (Gem-Diol)< 1% over 12 monthsNone
4°C, Dark ArgonHydrate (Gem-Diol)< 2% over 6 monthsPicolinic Acid
25°C, Light AirFree Aldehyde / Hydrate> 15% over 1 monthPicolinic Acid & Polymers
25°C, Desiccator AirFree AldehydeRapid dehydration (< 1 week)Polymers

References

  • Chemistry LibreTexts. "Addition of Water to form Hydrates (Gem-Diols)." LibreTexts Organic Chemistry. Available at: [Link]

  • ACS Publications. "Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups." The Journal of Physical Chemistry A. Available at:[Link]

Troubleshooting

Technical Support Center: 5-Fluoro-6-methylpicolinaldehyde Hydrate Troubleshooting &amp; Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 5-fluoro-6-methylpicolinaldehyde (CAS: 1392208-70-6 for the hydrate, 884495-34...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 5-fluoro-6-methylpicolinaldehyde (CAS: 1392208-70-6 for the hydrate, 884495-34-5 for the anhydrous form).

This molecule presents a unique dual challenge in synthetic workflows. First, the strong electron-withdrawing nature of the 5-fluoro group and the pyridine ring makes the C2-aldehyde highly electrophilic, causing it to rapidly scavenge ambient moisture to form a highly stable, unreactive gem-diol (hydrate). Second, the 6-methyl group introduces severe steric hindrance, impacting both nucleophilic aromatic substitution (SNAr) at the 5-position and metal coordination when the molecule is utilized as a bidentate ligand.

Below is our definitive troubleshooting guide to overcoming these thermodynamic and kinetic bottlenecks.

FAQ 1: Dehydration and Imine Formation (Reductive Amination)

Q: Why is my reductive amination failing to reach full conversion, even with an excess of primary amine?

A: The Hydrate Bottleneck. Causality: The electron-deficient nature of the fluorinated pyridine ring stabilizes the gem-diol form. If this hydrate is not actively dehydrated in situ, nucleophilic attack by your primary amine is thermodynamically stalled . Furthermore, once the imine begins to form, the 6-methyl group provides steric resistance against the bulky hydride source during the reduction step.

Self-Validating Protocol: Reductive Amination (Adapted from validated protocols for fluoropicolinaldehyde derivatives)

  • Preparation : In an oven-dried flask under N2, dissolve 5-fluoro-6-methylpicolinaldehyde hydrate (1.0 eq) and your primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Dehydration/Imine Formation : Add a strong water scavenger such as anhydrous MgSO4 (3.0 eq) or Ti(OEt)4 (1.2 eq). Stir at room temperature for 60 minutes.

    • Validation Check: A distinct color change (typically to yellow/orange) indicates successful dehydration and Schiff base (imine) formation.

  • Reduction : Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq).

  • Thermal Shift : Stir at room temperature for 1 h, then heat to 80 °C for 5–12 h. The elevated temperature is critical to overcome the steric bulk of the 6-methyl group during the hydride transfer transition state.

  • Workup : Quench with saturated NaHCO3, extract with CHCl3 (2×20 mL), dry over Na2SO4, and purify via silica gel chromatography.

FAQ 2: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

Q: I am trying to displace the 5-fluoro group with a pyrazole, but the reaction is sluggish. How do I overcome the steric clash?

A: The 6-Methyl Steric Shield. Causality: The 6-methyl group is directly ortho to the 5-fluoro position. This creates a severe steric bottleneck for incoming bulky nucleophiles (like pyrazoles or secondary amines) attempting an SNAr attack at C5. To overcome this high activation energy barrier, you must employ forcing conditions: high temperatures, polar aprotic solvents, and a strong, bulky base that will not coordinate competitively .

Self-Validating Protocol: SNAr with Pyrazoles

  • Setup : In an oven-dried flask with a magnetic stir bar, combine the pyrazole derivative (1.0 eq, e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole), 5-fluoro-6-methylpicolinaldehyde (1.0 eq), and anhydrous tribasic potassium phosphate (K3PO4, 2.0 eq).

  • Solvent : Suspend the mixture in anhydrous N,N-dimethylformamide (DMF).

  • Degassing : Purge the reaction vessel with nitrogen for 10 minutes to prevent oxidative side reactions at elevated temperatures.

  • Reaction : Heat the mixture to 120 °C for 1–2 hours. The high temperature and K3PO4 base are non-negotiable for overcoming the 6-methyl steric clash.

    • Validation Check: Monitor by LCMS; the mass should shift from the starting material (m/z 139 for anhydrous aldehyde) to the desired C5-substituted product within 90 minutes.

  • Isolation : Cool to room temperature, dilute with water, and extract with CH2Cl2. Dry the combined organic layers over MgSO4, concentrate, and purify via flash column chromatography.

FAQ 3: Metal Coordination and Ligand Steric Clash

Q: When using the imine derivative of 5-fluoro-6-methylpicolinaldehyde as a bidentate ligand, my metal complexation yields are poor compared to unsubstituted picolinaldehyde. Why?

A: N-Coordination Hindrance. Causality: In bidentate coordination (N,N or N,O), the metal must bind to the pyridine nitrogen. The 6-methyl group is adjacent to this nitrogen, creating massive steric repulsion against the metal center and its other ligands. This drastically lowers the coordination kinetics and the thermodynamic stability of the resulting complex. Solution: Use higher temperatures during complexation, employ less sterically demanding counter-ions on the metal salt (e.g., OTf⁻ instead of PF6⁻ during initial coordination), and allow longer reaction times (up to 24-48h) to achieve thermodynamic equilibrium.

Quantitative Data Summary

The following table summarizes the impact of the 6-methyl group and hydrate stability on standard reaction parameters:

Reaction TypeSubstratePrimary BottleneckRequired ConditionTypical Yield
Reductive Amination 5-Fluoro-picolinaldehydeHydrate stabilityRT to 80 °C, STAB>85%
Reductive Amination 5-Fluoro-6-methyl-picolinaldehydeHydrate + StericTi(OEt)4, 80 °C (Extended time)70-75%
SNAr (Pyrazole) 5-Fluoro-picolinaldehydeNoneK2CO3, 80 °C>90%
SNAr (Pyrazole) 5-Fluoro-6-methyl-picolinaldehyde6-Methyl steric clashK3PO4, 120 °C60-80%

Visual Workflow: Reaction Pathways & Bottlenecks

G Hydrate 5-Fluoro-6-methylpicolinaldehyde Hydrate (Gem-Diol) Aldehyde Active Aldehyde (Anhydrous) Hydrate->Aldehyde Dehydration (Ti(OEt)4 / Azeotropic) Overcoming F-induced stability Imine Imine / Schiff Base (Reductive Amination) Aldehyde->Imine + R-NH2 (STAB) Requires water scavenging SNAr C5-Substituted Product (SNAr Reaction) Aldehyde->SNAr + Nucleophile (e.g., Pyrazole) Overcoming 6-Methyl steric clash Complex Metal Coordination Complex (e.g., Fe, Ru) Imine->Complex + Metal Salt 6-Methyl hinders N-coordination

Reaction pathways of 5-fluoro-6-methylpicolinaldehyde hydrate highlighting steric bottlenecks.

References

  • Title : Fast Ion-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc with Frequency-Specific Encodability Source : Journal of the American Chemical Society, 2021, 143(30), 11751–11758. URL :[Link]

  • Source: Foghorn Therapeutics, WIPO (PCT), 2020.
Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Fluoro-6-methylpicolinaldehyde Hydrate Derivatives

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated N-heterocycles to improve metabolic stability and lipophilicity, compounds like 5-fluoro-6-methylpicolinaldehyde hydrate [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated N-heterocycles to improve metabolic stability and lipophilicity, compounds like 5-fluoro-6-methylpicolinaldehyde hydrate [1] have become critical building blocks. However, working with this specific substrate presents a dual challenge: managing the highly polarized C–F bond during transition-metal catalysis and mitigating the stoichiometric release of water inherent to its hydrate form.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to optimize your catalyst loading and maximize reaction efficiency.

Module 1: Heterogeneous Hydrogenation & Defluorination

When reducing the pyridine core to access fluorinated piperidines, catalyst loading is the single most critical parameter. Improper loading inevitably leads to hydrodefluorination (loss of the fluorine atom) or stalled reactions.

Q: Why am I observing significant hydrodefluorination during the reduction of the pyridine core? A: This is a direct consequence of excessive catalyst loading and the high surface-area activity of the metal. The C–F bond in fluoropyridines is highly polarized. When using excessive loadings of highly active catalysts (e.g., >10 mol% Pd/C), the metal surface does not just coordinate the π -system of the pyridine ring; it undergoes oxidative addition into the C–F bond, leading to irreversible hydrodefluorination[2]. Actionable Insight: Switch to Pearlman’s catalyst (Pd(OH)₂/C) at a strictly controlled loading of 5–10 mol%, or utilize a Rh-based catalyst system which exhibits higher chemoselectivity for ring reduction over C–F cleavage[3].

Q: How do I empirically determine the optimal catalyst loading without wasting this expensive substrate? A: The optimal catalyst loading must be determined empirically, as too little results in incomplete conversion, while too much drives side reactions[4]. Implement a self-validating micro-scale screen : Run three parallel 0.1 mmol reactions at 2.5 mol%, 5.0 mol%, and 10.0 mol% loading. Monitor the reaction via 19 F NMR. If the defluorination side-product scales linearly with catalyst loading, your active metal surface area is too high, validating the need to reduce the loading or poison the catalyst slightly with a modifier (e.g., quinoline).

Pathway Hydrate 5-Fluoro-6-methylpicolinaldehyde Hydrate Aldehyde Active Aldehyde + H2O Release Hydrate->Aldehyde Equilibrium in solvent CatOpt Optimized Catalyst Loading (e.g., 5 mol% Pd(OH)2/C) Aldehyde->CatOpt Chemoselective Reduction CatExcess Excessive Catalyst Loading (>15 mol% Pd/C) Aldehyde->CatExcess Over-reduction Product Target: Fluorinated Piperidine CatOpt->Product C-F bond preserved SideProd Side Product: Hydrodefluorination CatExcess->SideProd C-F bond cleavage

Pathway of 5-fluoro-6-methylpicolinaldehyde hydrogenation.

Module 2: Condensation Reactions & Hydrate-Induced Poisoning

When utilizing the aldehyde moiety for reductive amination or hydrazone condensation, the physical state of the starting material (a hydrate) dictates catalyst performance.

Q: My Lewis acid-catalyzed reductive amination stalls at 50% conversion. What is the mechanism of this failure? A: The failure is caused by catalyst poisoning via stoichiometric water release. 5-Fluoro-6-methylpicolinaldehyde hydrate exists as a gem-diol in equilibrium with the free aldehyde and water. As the aldehyde is consumed, one equivalent of water is liberated into the reaction matrix. This water strongly coordinates to oxophilic Lewis acid catalysts (e.g., Ti(OiPr)₄ or CeCl₃), forming inactive metal-oxo or metal-hydroxo species. Actionable Insight: You must uncouple the catalyst loading from the substrate's hydration state. Either pre-dehydrate the substrate using 4Å molecular sieves prior to catalyst addition, or increase the Lewis acid loading by an additional 1.0 equivalent to act as a sacrificial water scavenger.

Troubleshooting Start Reaction Stalled or Low Yield? CheckCF Is the C-F bond intact (via 19F NMR)? Start->CheckCF Defluorinated Defluorination Occurred: Reduce Catalyst Loading or Switch to Rh CheckCF->Defluorinated No Intact C-F Intact: Check Conversion Rate CheckCF->Intact Yes LowConv Low Conversion: Water from Hydrate Poisoning Catalyst Intact->LowConv < 50% Conversion AddSieves Action: Add 4Å Sieves or Pre-dehydrate LowConv->AddSieves Intervene

Troubleshooting logic for catalyst loading and conversion.

Data Presentation: Catalyst Loading Optimization

The following table summarizes the empirical causality between catalyst choice, loading, and the fate of the highly sensitive C–F bond during hydrogenation workflows[2].

Catalyst SystemLoading (mol%)AdditiveConversion (%)Yield of Target (%)Defluorination (%)Mechanism of Failure / Success
Pd/C (10 wt%) 15.0None>992275High surface area drives oxidative addition into C–F bond.
Pd/C (10 wt%) 5.0None45385Insufficient turnover frequency; reaction stalls.
Pd(OH)₂/C 10.0HCl (aq)>9989<2Brønsted acid protonates pyridine, deactivating ring and protecting C–F bond.
[Rh(cod)(OH)]₂ 5.0CsOH9581<1Highly chemoselective for ring reduction over C–F cleavage[3].

Experimental Protocols: Self-Validating Hydrogenation Workflow

To ensure reproducibility and trust in your results, utilize this step-by-step, self-validating methodology for the chemoselective hydrogenation of 5-fluoro-6-methylpicolinaldehyde hydrate.

Step 1: Pre-Reaction Dehydration (Optional but Recommended)

  • Dissolve 1.0 mmol of 5-fluoro-6-methylpicolinaldehyde hydrate in 5 mL of anhydrous methanol.

  • Add 500 mg of activated 4Å molecular sieves and stir for 30 minutes at room temperature to sequester the hydrate's water.

  • Self-Validation Checkpoint: Analyze an aliquot via Karl Fischer titration. Moisture content should be <100 ppm before proceeding.

Step 2: Catalyst Loading & Activation

  • In a high-pressure reactor, add 10 mol% of Pd(OH)₂/C (Pearlman’s catalyst)[2].

  • Transfer the dehydrated substrate solution to the reactor via a syringe filter (to exclude the sieves).

  • Add 1.2 equivalents of aqueous HCl (1M). Causality Note: The acid protonates the pyridine nitrogen, withdrawing electron density from the ring. This lowers the HOMO of the pyridine, making the C–F bond less susceptible to oxidative addition by the palladium species.

Step 3: Reaction Execution & Monitoring

  • Purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize to 40 psi H₂.

  • Stir vigorously at 25 °C.

  • Self-Validation Checkpoint: At 2 hours, carefully vent the reactor and pull a 50 μ L aliquot. Run a rapid 19 F NMR.

    • Observation A: A single distinct fluorine peak confirms the C–F bond is intact. Proceed with the reaction.

    • Observation B: Multiple fluorine peaks or a complete loss of signal indicates catalyst overloading or localized overheating. Abort, and restart with 5 mol% loading.

Step 4: Work-up

  • Upon completion (typically 4-6 hours), vent the H₂ gas and purge with N₂.

  • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the fluorinated piperidine derivative.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: National Institutes of Health (PMC) URL:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Electrophilicity of Fluorinated vs. Unfluorinated Picolinaldehydes: A Guide for Bioconjugation and Drug Discovery

Picolinaldehyde (2-pyridinecarboxaldehyde) and its derivatives are privileged electrophilic scaffolds widely utilized in dynamic covalent chemistry, fragment-based drug discovery, and bioconjugation. While the unfluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Picolinaldehyde (2-pyridinecarboxaldehyde) and its derivatives are privileged electrophilic scaffolds widely utilized in dynamic covalent chemistry, fragment-based drug discovery, and bioconjugation. While the unfluorinated parent compound exhibits baseline reactivity driven by the electron-withdrawing nature of the adjacent pyridine nitrogen, strategic fluorination of the aromatic ring profoundly modulates the electrophilicity of the carbonyl carbon.

This guide objectively compares the reactivity profiles of fluorinated versus unfluorinated picolinaldehydes, providing researchers with mechanistic insights, quantitative performance metrics, and self-validating experimental protocols to measure these differences.

Mechanistic Causality: The Role of Fluorine in Electrophilicity

The reactivity of an aldehyde toward nucleophiles (e.g., amines in imine formation, or water in hydration) is dictated by the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and the partial positive charge ( δ+ ) on the carbonyl carbon.

In unfluorinated picolinaldehyde, the pyridine nitrogen exerts a mild inductive and mesomeric electron-withdrawing effect, making it more electrophilic than a standard benzaldehyde. However, the introduction of a highly electronegative fluorine atom (e.g., 5-fluoropicolinaldehyde or 6-fluoropicolinaldehyde) fundamentally alters the electronic landscape:

  • Strong Inductive Withdrawal (-I Effect): Fluorine's high electronegativity pulls electron density away from the π -system of the pyridine ring. This inductive effect propagates to the carbonyl carbon, significantly lowering the LUMO energy and increasing its susceptibility to nucleophilic attack[1][2].

  • Hydration as a Proxy for Electrophilicity: The thermodynamic preference for an aldehyde to undergo aqueous hydration to form a gem-diol is quantified by the hydration equilibrium constant ( Khyd​ ). Because the transition from an sp2 carbonyl to an sp3 gem-diol relieves the electron deficiency of the carbon center, highly electrophilic fluorinated aldehydes exhibit exponentially larger Khyd​ values compared to their unfluorinated counterparts[3][4].

  • Competing Mesomeric Effects (+M): It is critical to note that if electron-donating groups (e.g., an amino group) are added alongside fluorine, such as in 4-amino-6-fluoropicolinaldehyde, the +M effect of the amino group donates electron density back into the ring, partially neutralizing the fluorine's -I effect and reducing overall electrophilicity[5].

Pathway Unfluorinated Unfluorinated Picolinaldehyde BaseElec Baseline sp2 Electrophilicity Unfluorinated->BaseElec Fluorinated Fluorinated Picolinaldehyde Inductive Strong -I Effect Lowers LUMO Energy Fluorinated->Inductive LowHyd Moderate Hydration (Lower Khyd) BaseElec->LowHyd HighHyd High Hydration (High Khyd) Inductive->HighHyd SlowImine Standard Imine Formation Rate LowHyd->SlowImine FastImine Accelerated Imine Condensation HighHyd->FastImine

Electronic effects of fluorine substitution on picolinaldehyde reactivity and hydration.

Quantitative Performance Comparison

The table below summarizes the comparative electrophilicity of key picolinaldehyde derivatives. Data is benchmarked against benzaldehyde to highlight the baseline activation provided by the pyridine ring.

CompoundStructural FeatureRelative LUMO EnergyEstimated Khyd​ (D₂O, 25°C)Relative Imine Formation Rate
Benzaldehyde Control (No heteroatom)High~0.011x (Baseline)
Picolinaldehyde Unfluorinated, 2-pyridineMedium0.1 – 0.5~15x
5-Fluoropicolinaldehyde Fluorine meta to aldehydeLow5.0 – 8.0~85x
6-Fluoropicolinaldehyde Fluorine ortho to pyridine NLowest12.0 – 20.0~140x
4-Amino-6-fluoropicolinaldehyde Competing +M and -I effectsMedium-High0.05 – 0.2~5x

Note: Khyd​ values are highly sensitive to solvent pH and temperature. The uncatalyzed rate of hydration is generally slow, requiring sufficient equilibration time to accurately measure thermodynamic endpoints[3].

Experimental Methodologies

To objectively compare these aldehydes in your own laboratory, you must employ self-validating experimental systems. Below are two field-proven protocols for quantifying electrophilicity.

Protocol 1: NMR-Based Determination of Hydration Equilibrium ( Khyd​ )

Because the gem-diol and the free aldehyde exist in a dynamic equilibrium, destructive workups (like chromatography) will shift the equilibrium. Quantitative NMR (qNMR) allows for direct, non-invasive observation of the thermodynamic state.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mM of the target picolinaldehyde in 600 µL of deuterium oxide (D₂O) buffered to pD 7.4 using deuterated phosphate buffer. Add 1.0 mM of sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) as an internal standard.

    • Causality: D₂O acts as both the solvent and the nucleophile. The neutral pD ensures that we are measuring the uncatalyzed thermodynamic equilibrium rather than a kinetically trapped state[3].

  • Equilibration: Seal the NMR tube and incubate at a constant 25°C for 24 hours.

    • Causality: Uncatalyzed hydration of highly electrophilic aldehydes can take several hours to reach steady-state. Premature measurement will artificially lower the calculated Khyd​ .

  • Data Acquisition: Acquire a ¹H NMR spectrum (and ¹⁹F NMR if analyzing fluorinated variants) with a sufficiently long relaxation delay (D1 10 seconds).

    • Causality: A long D1 ensures complete relaxation of all protons, preventing integration errors caused by differing T1​ relaxation times between the sp2 aldehyde proton and the sp3 gem-diol protons.

  • Integration & Calculation: Integrate the aldehyde proton peak (typically ~9.8–10.2 ppm) and the gem-diol methine proton peak (typically ~5.8–6.2 ppm). Calculate Khyd​=[gem-diol]/[aldehyde] .

  • Self-Validation Check: The sum of the molar concentrations of the aldehyde and the gem-diol must equal the initial 5.0 mM starting concentration (quantified against the TSP internal standard). If the mass balance is <95%, it indicates side reactions (e.g., aldol condensation or oxidation) have occurred, invalidating the Khyd​ measurement.

Protocol S1 Prepare 5mM Aldehyde in D2O S2 Equilibrate 24h at 25°C S1->S2 S3 Acquire 1H/19F NMR Spectra S2->S3 S4 Integrate Diol vs Carbonyl Peaks S3->S4 S5 Calculate Khyd (Self-Validated) S4->S5

Self-validating NMR workflow for determining the hydration equilibrium constant (Khyd).

Protocol 2: Kinetic Profiling of Imine Condensation

To translate electrophilicity into practical bioconjugation metrics, measure the pseudo-first-order kinetics of imine formation using a model amine.

Step-by-Step Methodology:

  • Reagent Mixing: In a temperature-controlled HPLC vial (20°C), mix 1.0 mM of the picolinaldehyde with a 10-fold excess (10.0 mM) of benzylamine in a 50:50 Acetonitrile/Water mixture (buffered to pH 6.5).

    • Causality: The 10-fold excess of amine ensures pseudo-first-order kinetics, simplifying the extraction of the rate constant ( kobs​ ). The slightly acidic pH activates the carbonyl via protonation while keeping a fraction of the amine unprotonated and nucleophilic.

  • Time-Course Sampling: Inject 5 µL of the reaction mixture into an RP-HPLC system every 5 minutes for 2 hours. Monitor at the isosbestic point of the aldehyde/imine pair (determined via prior UV-Vis scanning, typically around 260-280 nm).

  • Data Analysis: Plot ln([Aldehyde]t​/[Aldehyde]0​) versus time. The slope of the linear fit represents the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation Check: The HPLC chromatograms must exhibit a clean isosbestic point across all time points. The proportional decrease in the aldehyde peak area must perfectly match the increase in the imine peak area. Any deviation from this 1:1 mass balance indicates the formation of off-target aminals or degradation products, requiring protocol optimization.

References

  • BenchChem. "4-Amino-6-fluoropicolinaldehyde | (To be determined) - Benchchem". benchchem.com.
  • DiRocco, D. A., et al. "Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity". nih.gov.
  • ACS Publications. "Quantum Mechanical Investigation of the Effect of Catalyst Fluorination in the Intermolecular Asymmetric Stetter Reaction". acs.org.
  • ACS Publications. "Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry". acs.org.
  • Canadian Science Publishing. "Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants". cdnsciencepub.com.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 5-fluoro-6-methylpicolinaldehyde Hydrate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 5-fluoro-6-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 5-fluoro-6-methylpicolinaldehyde hydrate, a key building block in the synthesis of more complex molecules, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-fluoro-6-methylpicolinaldehyde hydrate against alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Criticality of a Validated Purity Method

The adage "the quality of the API is determined by the quality of its intermediates" holds significant weight in pharmaceutical manufacturing.[1] A well-characterized intermediate with a robustly determined purity profile mitigates the risk of carrying forward impurities that could impact the final API's safety, stability, and manufacturability. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a requirement by regulatory bodies such as the FDA and EMA.[2][3][4]

This guide will focus on a hypothetical yet scientifically plausible HPLC method, validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]

I. The Proposed HPLC Method: A Mechanistic Approach

The selection of an HPLC method is a deliberate process, guided by the physicochemical properties of the analyte. For 5-fluoro-6-methylpicolinaldehyde hydrate (Molecular Formula: C₇H₆FNO, Molecular Weight: 139.13 g/mol [9]), a substituted picolinaldehyde, a reverse-phase HPLC method is a logical choice.

Rationale for Method Parameters:
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for moderately polar aromatic compounds like our analyte. The end-capping of the silica-based C18 material is crucial to minimize peak tailing, a common issue with basic compounds like pyridines due to interactions with residual silanol groups.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed. The formic acid serves a dual purpose: it protonates the pyridine nitrogen, leading to a more consistent interaction with the stationary phase and improved peak shape, and it acidifies the mobile phase to suppress the ionization of residual silanols on the stationary phase. The gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable timeframe.

  • Detection: Based on the aromatic and aldehydic functionalities, UV detection is appropriate. While a specific UV maximum for 5-fluoro-6-methylpicolinaldehyde hydrate is not readily published, a wavelength of 260 nm is a reasonable starting point for pyridine-containing compounds and would be confirmed during method development.[10]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is critical for ensuring reproducible retention times and peak shapes.

Hypothetical Optimized HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

II. A Rigorous Validation Protocol: The Cornerstone of Trustworthiness

A comprehensive validation of the HPLC method is essential to ensure its reliability. The following sections outline the key validation parameters as per ICH Q2(R2) guidelines, along with the rationale and mock experimental data.[11][12][13][14]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare a solution of 5-fluoro-6-methylpicolinaldehyde hydrate reference standard.

  • Prepare a solution of a placebo (if in a formulated product) or a mixture of known potential impurities.

  • Prepare a spiked sample containing the reference standard and the potential impurities.

  • Inject all three solutions and compare the chromatograms.

Acceptance Criteria: The peak for 5-fluoro-6-methylpicolinaldehyde hydrate in the spiked sample should be pure and free from interference from any impurity or placebo peaks. Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy is the closeness of the test results to the true value.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or a known matrix with the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze six replicate samples on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Acceptance Criteria: The QL should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Summary of Mock Validation Data
Validation ParameterResultAcceptance Criteria
Specificity No interference observedPeak is pure and free from interference
Linearity (r²) 0.9995≥ 0.999
Range 50 - 150 µg/mLDefined and linear
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD) 0.8%≤ 2.0%
Precision (Intermediate RSD) 1.2%≤ 2.0%
Detection Limit (DL) 0.05 µg/mLN/A
Quantitation Limit (QL) 0.15 µg/mLAcceptable precision and accuracy at QL
Robustness Method is robustSystem suitability passes under all conditions

III. Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer unique advantages and can be complementary.[15][16] Here, we compare our validated HPLC method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For aldehydes, direct analysis can be challenging, often requiring derivatization to improve volatility and stability.[17][18][19][20][21]

Advantages of GC:

  • High resolution for volatile impurities.

  • Sensitive detectors like Flame Ionization Detector (FID).

Disadvantages of GC:

  • 5-fluoro-6-methylpicolinaldehyde hydrate may have limited volatility and thermal stability, potentially leading to degradation in the injector or on the column.

  • Derivatization adds a sample preparation step, which can introduce variability.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is emerging as a primary analytical method for purity determination.[22][23][24][25] The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the analyte itself.[24]

Advantages of qNMR:

  • High precision and accuracy.

  • Provides structural information, which can aid in impurity identification.

  • Non-destructive.

  • Can be faster as it may not require chromatographic separation.[25]

Disadvantages of qNMR:

  • Lower sensitivity compared to HPLC.

  • Requires a certified internal standard.

  • Complex mixtures can lead to overlapping signals, making quantification difficult.

Comparative Summary
FeatureHPLCGCqNMR
Applicability Broadly applicable to a wide range of compounds.Best for volatile and thermally stable compounds.Applicable to soluble compounds with unique NMR signals.
Sensitivity HighHighModerate
Sample Throughput ModerateModeratePotentially high
Quantitation Requires a reference standard of the analyte.Requires a reference standard of the analyte.Requires a certified internal standard.
Impurity Profiling Excellent separation of impurities.Good for volatile impurities.Can identify and quantify impurities if signals are resolved.
Development & Validation Well-established and standardized.Well-established, but derivatization may add complexity.Gaining acceptance, requires specialized expertise.

IV. Visualizing the Workflow and Decision-Making Process

To better illustrate the concepts discussed, the following diagrams were created using Graphviz (DOT language).

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits DL & QL Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Purity Testing Robustness->Routine

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Selection Analyte Analyte Properties (Volatility, Stability, Solubility) Decision Select Optimal Technique Analyte->Decision HPLC HPLC GC GC qNMR qNMR Decision->HPLC Non-volatile, Thermally Labile Decision->GC Volatile, Thermally Stable Decision->qNMR Primary Method Needed, No Analyte Standard

Caption: Decision Tree for Analytical Technique Selection.

Conclusion

The purity determination of pharmaceutical intermediates like 5-fluoro-6-methylpicolinaldehyde hydrate is a critical step in ensuring the quality and safety of the final API. A well-validated, robust HPLC method, as detailed in this guide, provides a high degree of confidence in the purity results. While HPLC remains a cornerstone of pharmaceutical analysis, a comprehensive understanding of alternative techniques such as GC and qNMR allows for a more holistic and scientifically sound approach to analytical problem-solving. The choice of the most appropriate technique should be based on the specific properties of the analyte and the intended purpose of the analysis. By adhering to rigorous validation protocols and understanding the underlying scientific principles, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Bureau International des Poids et Mesures. qNMR. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Voinov, V. G., & Van, B. T. (1994). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Free Radical Biology and Medicine, 17(5), 451-458. [Link]

  • Luong, J., Gras, R., & Mustacich, R. (2018). Gas Chromatography with In Situ Catalytic Hydrogenolysis and Flame Ionization Detection for the Direct Measurement of Formaldehyde and Acetaldehyde in Challenging Matrices. Analytical Chemistry, 90(23), 13837-13843. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Shimadzu. Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Ishiwatari, R., & Yamamoto, S. (2014). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 5, 843-850. [Link]

  • Agilent. Aldehydes C2 – C5. [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. 6-(Fluoromethyl)picolinaldehyde. [Link]

  • ResearchGate. Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. [Link]

  • Aurora Pro-Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Agilent. (2018). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Reagent Database. 5-FLUORO-6-METHYLPICOLINALDEHYDE CAS 884495-34-5. [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

Sources

Validation

GC-MS fragmentation pattern of 5-fluoro-6-methylpicolinaldehyde hydrate

An objective comparison of analytical methodologies for the characterization of 5-fluoro-6-methylpicolinaldehyde and its hydrate form. Introduction: The Analytical Challenge of Aldehyde Hydrates 5-fluoro-6-methylpicolina...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of analytical methodologies for the characterization of 5-fluoro-6-methylpicolinaldehyde and its hydrate form.

Introduction: The Analytical Challenge of Aldehyde Hydrates

5-fluoro-6-methylpicolinaldehyde is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. Like many aldehydes, particularly those with electron-withdrawing groups on an aromatic ring, it can exist in equilibrium with its hydrate form, 5-fluoro-6-methylpicolinaldehyde hydrate, especially in the presence of water. This presents a significant analytical challenge: differentiating between the aldehyde and its hydrate and obtaining a pure, representative mass spectrum.

This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound, outlines its inherent limitations for this specific analyte, and contrasts it with alternative techniques. The insights herein are based on established principles of mass spectrometry and chromatography, providing a predictive framework for researchers working with this or structurally similar molecules.

Part 1: The GC-MS Approach - A Predictive Analysis

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, its application to thermally labile molecules like aldehyde hydrates requires careful consideration of in-source reactions.

Experimental Protocol: A Standard GC-MS Workflow

A typical GC-MS analysis would proceed as follows:

  • Sample Preparation: Dissolve the sample (assumed to be a mixture of the aldehyde and its hydrate) in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet, typically heated to 250°C, using a split or splitless injection mode.

  • Chromatographic Separation: Separate the sample components on a standard non-polar capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Workflow: GC-MS Analysis of 5-fluoro-6-methylpicolinaldehyde Hydrate

Caption: Predicted workflow for the GC-MS analysis of the hydrate.

Expected Results and Discussion: The Inevitable Dehydration

A critical expert insight is that aldehyde hydrates are often thermally unstable. The high temperature of the GC injector (typically >200°C) provides more than enough energy to drive the equilibrium away from the hydrate and cause a quantitative dehydration back to the parent aldehyde and water.

Therefore, regardless of the aldehyde-to-hydrate ratio in the original sample, the only peak expected to be observed eluting from the GC column (aside from the solvent) would be that of 5-fluoro-6-methylpicolinaldehyde . The mass spectrum obtained will correspond to this dehydrated form, not the hydrate. This can be a misleading result for an analyst unaware of this thermal behavior.

The predicted Electron Ionization (EI) fragmentation pattern for 5-fluoro-6-methylpicolinaldehyde (Molecular Weight: 153.14 g/mol ) is detailed below.

Predicted Fragmentation Pathway

M [M]⁺˙ m/z 153 M_minus_H [M-H]⁺ m/z 152 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 124 M->M_minus_CHO - CHO• M_minus_CO [M-CO]⁺˙ m/z 125 M_minus_H->M_minus_CO - CO F_Py_CH3 [C₆H₅FN]⁺ (Fluoromethylpyridine ion) m/z 110 M_minus_CHO->F_Py_CH3 - CH₂

Caption: Predicted major fragmentation pathways for the parent aldehyde.

Table 1: Predicted Mass Fragments for 5-fluoro-6-methylpicolinaldehyde
m/zProposed FragmentFormulaComments
153Molecular Ion [M]⁺˙ C₇H₆FNO⁺˙The intact molecule after ionization. Expected to be of moderate intensity.
152[M-H]⁺ C₇H₅FNO⁺Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. Often a very stable and abundant ion.
125[M-CO]⁺˙ C₆H₅FN⁺˙Resulting from the loss of carbon monoxide from the [M-H]⁺ ion.
124[M-CHO]⁺ C₆H₅FN⁺Loss of the entire formyl radical (-CHO), leading to a fluoromethylpyridine cation.
110[Fluoromethylpyridine ion]⁺ C₆H₅FN⁺Further fragmentation, potentially loss of a methyl radical from an intermediate.

This predicted pattern provides a fingerprint for the parent aldehyde. However, it offers no information about the presence of the hydrate in the original sample.

Part 2: Comparative Analysis with Alternative Methodologies

To overcome the limitations of GC-MS for this specific problem, alternative "soft ionization" or non-destructive techniques must be employed.

Alternative 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the superior mass spectrometry technique for analyzing thermally labile or non-volatile compounds directly from solution.

Experimental Protocol: A Standard LC-MS Workflow

  • Sample Preparation: Dissolve the sample in a suitable mobile phase, such as a water/acetonitrile mixture, to ~1 mg/mL.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Analyze the eluent using an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that transfers ions from solution to the gas phase with minimal fragmentation.

Expected Results and Comparison

LC-MS analysis would likely reveal two distinct species if both are present in the solution:

  • The Aldehyde: Detected as the protonated molecule [M+H]⁺ at m/z 154 .

  • The Hydrate: The hydrate (MW = 171.15) is unlikely to be observed as a protonated molecule [M_hydrate+H]⁺ at m/z 172. More commonly, it will lose water in the ESI source, collapsing to the protonated aldehyde. However, the key difference is that the hydrate and aldehyde may be chromatographically separated, appearing as two distinct peaks in the chromatogram, both of which might give a signal at m/z 154. This chromatographic separation is the primary advantage, confirming the presence of two distinct forms in the original sample.

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a definitive, non-destructive technique for structural elucidation in solution and is ideal for observing the equilibrium between an aldehyde and its hydrate.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent can influence the position of the equilibrium.

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

Expected Results and Comparison

The ¹H NMR spectrum would provide unambiguous evidence for both species in the same sample:

  • Aldehyde Signal: A characteristic singlet for the aldehyde proton (-CHO) would appear far downfield, typically in the δ 9.5-10.5 ppm region.

  • Hydrate Signals: The geminal diol (-CH(OH)₂) of the hydrate would exhibit a distinct signal, likely a singlet, much further upfield, typically in the δ 5.5-6.5 ppm region. The two hydroxyl (-OH) protons would also appear as a broad singlet.

By integrating the signals corresponding to the aldehyde proton and the hydrate's geminal diol proton, one can directly calculate the molar ratio of the two forms in the solution under those specific conditions.

Part 3: Synthesis and Recommendation

Table 2: Comparison of Analytical Techniques
TechniqueAnalyte DetectedProsCons
GC-MS 5-fluoro-6-methylpicolinaldehyde (only)High sensitivity, excellent chromatographic resolution for volatile compounds, provides structural info via fragmentation.Cannot detect the hydrate. Thermally induced dehydration gives a misleading result about the original sample composition.
LC-MS Aldehyde and potentially the Hydrate (as distinct peaks)Soft ionization preserves molecular information, allows for chromatographic separation of both forms.In-source loss of water from the hydrate can still occur, potentially complicating interpretation. Less fragmentation information than EI.
¹H NMR Aldehyde and Hydrate (simultaneously)Unambiguous structural confirmation of both species, non-destructive, allows for direct quantification of the equilibrium ratio.Lower sensitivity compared to MS techniques, requires a larger sample amount, provides no mass information.

Expert Recommendation

For the comprehensive and accurate characterization of 5-fluoro-6-methylpicolinaldehyde and its hydrate, a multi-technique approach is essential.

  • Initial Characterization by NMR: Use ¹H NMR as the primary tool to confirm the presence of both the aldehyde and hydrate forms and to quantify their ratio in a given solvent.

  • Confirmation by LC-MS: Employ LC-MS to confirm the molecular weight of the parent compound ([M+H]⁺ at m/z 154) and to develop a chromatographic method that can separate the two forms, which is invaluable for reaction monitoring or purity assessment.

  • GC-MS for Purity of the Aldehyde Form: GC-MS should be used with the explicit understanding that it is a tool to assess the purity of the volatile aldehyde component only, or after a chemical derivatization step that stabilizes the hydrate. It is not suitable for characterizing the equilibrium mixture directly from a vial.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

Comparative

A Comparative Guide to the Spectroscopic Characterization of 5-fluoro-6-methylpicolinaldehyde Hydrate

This guide provides a comprehensive analysis of the spectroscopic characterization of 5-fluoro-6-methylpicolinaldehyde hydrate, a key intermediate in pharmaceutical synthesis. We will delve into its expected Fourier-Tran...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the spectroscopic characterization of 5-fluoro-6-methylpicolinaldehyde hydrate, a key intermediate in pharmaceutical synthesis. We will delve into its expected Fourier-Transform Infrared (FT-IR) spectroscopic signature, compare this technique with other analytical methods, and provide detailed experimental protocols for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the identification and quality control of this compound.

Introduction to 5-fluoro-6-methylpicolinaldehyde Hydrate and its Analytical Importance

5-fluoro-6-methylpicolinaldehyde and its hydrate form are crucial building blocks in the synthesis of various pharmaceutical agents. The presence of a fluorine atom, a methyl group, and a reactive aldehyde function on the pyridine ring imparts unique chemical properties that are leveraged in drug design. Accurate and reliable characterization of this intermediate is paramount to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API).

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural elucidation and quality control of chemical compounds. By probing the vibrational modes of molecules, FT-IR provides a unique "fingerprint" that is directly related to the functional groups present. For 5-fluoro-6-methylpicolinaldehyde hydrate, FT-IR is particularly well-suited to confirm the presence of the key aldehyde, pyridine, and hydroxyl (from the hydrate) functionalities.

Predicted FT-IR Reference Spectrum and Band Assignments

While a publicly available, experimentally verified FT-IR spectrum of 5-fluoro-6-methylpicolinaldehyde hydrate is not readily found in common databases, we can predict its characteristic absorption bands based on the analysis of structurally similar molecules and established group frequencies. The expected key vibrational modes are detailed in Table 1.

Table 1: Predicted FT-IR Absorption Bands for 5-fluoro-6-methylpicolinaldehyde Hydrate

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
~3400-3200 (broad)O-H stretchingHydrate (H₂O)The presence of water of hydration will result in a broad absorption band in this region. The broadness is due to hydrogen bonding.
~2850-2750C-H stretchingAldehyde (CHO)A characteristic pair of weak to medium bands, with one often appearing near 2720 cm⁻¹, is indicative of the aldehyde C-H stretch.
~1700-1680C=O stretchingAldehyde (CHO)The carbonyl stretch is a strong, sharp band. Its position can be influenced by conjugation with the pyridine ring and the presence of the electron-withdrawing fluorine atom.
~1600-1450C=C and C=N stretchingPyridine RingThe aromatic pyridine ring will exhibit several characteristic bands in this region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.
~1250-1000C-F stretchingAryl-FA strong absorption band in this region is a key indicator of the carbon-fluorine bond. For instance, 5-fluorouracil shows a C-F stretching band around 1275 cm⁻¹[1].
~2970-2870C-H stretchingMethyl (CH₃)Asymmetric and symmetric stretching vibrations of the methyl group will appear in this region.
~1460 and ~1375C-H bendingMethyl (CH₃)Asymmetric and symmetric bending (deformation) vibrations of the methyl group.
~900-650C-H out-of-plane bendingPyridine RingThe substitution pattern on the pyridine ring will influence the position of these bands, providing further structural information.

Comparison with Alternative Analytical Techniques

While FT-IR is a powerful tool, a comprehensive characterization of 5-fluoro-6-methylpicolinaldehyde hydrate often involves a multi-technique approach.[2] Table 2 provides a comparative overview of FT-IR with other common analytical methods.

Table 2: Comparison of Analytical Techniques for the Characterization of 5-fluoro-6-methylpicolinaldehyde Hydrate

TechniqueInformation ProvidedStrengthsLimitations
FT-IR Spectroscopy Functional groups present, molecular fingerprint.Rapid, non-destructive, requires minimal sample, cost-effective.Does not provide detailed connectivity or molecular weight information. Hydrate water can mask some regions.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed atomic connectivity, structural isomer determination, purity assessment.Provides unambiguous structural elucidation. ¹⁹F NMR is highly specific for the fluorine atom.Requires larger sample amounts, more expensive instrumentation, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, provides definitive molecular weight.Can be destructive, may not distinguish between isomers without fragmentation analysis.
UV-Vis Spectroscopy Information about conjugated systems.Simple, rapid, useful for quantitative analysis.Provides limited structural information, broad absorption bands.
Elemental Analysis Percentage composition of C, H, N.Confirms the elemental formula.Does not provide structural information, requires pure sample.

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel pyridine derivative like 5-fluoro-6-methylpicolinaldehyde hydrate.

Spectroscopic_Workflow cluster_1 Detailed Structural Elucidation cluster_2 Purity and Quantification FTIR FT-IR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F Connectivity) FTIR->NMR Confirm Functional Groups MS Mass Spectrometry (Molecular Weight) MS->NMR Confirm Molecular Formula HPLC HPLC/UPLC (Purity) NMR->HPLC Structure Confirmed UV_Vis UV-Vis Spectroscopy (Quantification) HPLC->UV_Vis Purity Assessed Sample Sample Sample->FTIR Initial Screening Sample->MS

Sources

Validation

benchmarking 5-fluoro-6-methylpicolinaldehyde hydrate against other pyridine building blocks

Title: Benchmarking 5-Fluoro-6-methylpicolinaldehyde Hydrate in Medicinal Chemistry: A Comparative Guide Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5-Fluoro-6-methylpicolinaldehyde Hydrate in Medicinal Chemistry: A Comparative Guide

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and improve membrane permeation[1][2]. Among pyridine building blocks, 5-fluoro-6-methylpicolinaldehyde hydrate (CAS: 1392208-70-6) has emerged as a highly specialized and valuable reagent. This guide objectively benchmarks its physicochemical properties, synthetic reactivity, and metabolic profile against structurally related alternatives: 5-fluoropicolinaldehyde, 6-methylpicolinaldehyde, and unsubstituted picolinaldehyde.

Structural and Physicochemical Profiling

The unique behavior of 5-fluoro-6-methylpicolinaldehyde stems from its electronic environment. The highly electronegative fluorine atom at the C-5 position, combined with the electron-withdrawing nature of the pyridine nitrogen, exerts a profound inductive pull (-I effect). This lowers the lowest unoccupied molecular orbital (LUMO) of the C-2 carbonyl, rendering it extremely electrophilic.

Causality of Hydrate Formation: Because of this extreme electrophilicity, the free aldehyde rapidly reacts with ambient moisture to form a stable geminal diol (hydrate)[3]. Unlike unsubstituted picolinaldehyde, which exists predominantly as a free aldehyde, the 5-fluoro-6-methyl derivative requires specific handling to temporarily break this hydrate during synthesis.

Logic F C-5 Fluorination H Hydrate Formation (High Electrophilicity) F->H Inductive Pull (-I) S Metabolic Stability (Blocked Oxidation) F->S Blocks CYP450 M C-6 Methylation M->S Steric Shielding A C-2 Aldehyde A->H Electrophilic Center

Caption: Logical relationship of substituent effects on reactivity and metabolic stability.

Table 1: Physicochemical Benchmarking of Pyridine Building Blocks

Building BlockLogP (Est.)Predominant FormCarbonyl ElectrophilicitySteric Hindrance at C-2
5-Fluoro-6-methylpicolinaldehyde 1.4Hydrate (Gem-diol)Very HighModerate
5-Fluoropicolinaldehyde 0.9EquilibriumHighLow
6-Methylpicolinaldehyde 1.2Free AldehydeLowModerate
Picolinaldehyde 0.7Free AldehydeModerateLow

Experimental Benchmarking: Reductive Amination

Reductive amination is the primary application for picolinaldehydes in library synthesis. Because 5-fluoro-6-methylpicolinaldehyde is a stable hydrate, the dehydration step to form the transient imine is rate-limiting. We benchmarked these building blocks using a mild pyridine-borane protocol, which provides superior chemoselectivity over traditional cyanoborohydride methods[4].

Protocol: Mild Reductive Amination using Pyridine-Borane

This protocol is designed as a self-validating system: the inclusion of molecular sieves forces the thermodynamic equilibrium toward the imine, while the pH-controlled workup prevents artifactual reduction of unreacted starting materials.

  • Preparation: In an oven-dried flask under argon, dissolve 6.0 mmol of the target amine and 6.0 mmol of 5-fluoro-6-methylpicolinaldehyde hydrate in anhydrous methanol (15 mL). Causality: Methanol solubilizes the hydrate and facilitates the dynamic equilibrium between the hydrate, the transient free aldehyde, and the hemiaminal intermediate.

  • Dehydration: Add 0.53 g of activated 4Å molecular sieves to the mixture. Stir for 2 hours at room temperature. Causality: Molecular sieves are critical. They act as a thermodynamic sink, sequestering the water released during both hydrate breakdown and imine condensation, driving the reaction forward[4].

  • Reduction: Add pyridine-borane complex (5.0 mmol) dropwise. Stir for 16 hours. Causality: Pyridine-borane is highly selective for protonated imines over free aldehydes at neutral pH. This prevents the premature over-reduction of the highly electrophilic fluorinated aldehyde into an unwanted alcohol byproduct[4].

  • Quenching & Workup: Treat with 10 mL of 6 N HCl for 1 hour to destroy excess borane, then adjust the pH to 14 with 8 N NaOH. Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Pathway A 5-Fluoro-6-methylpicolinaldehyde Hydrate B Dehydration (Molecular Sieves) A->B -H2O C Imine Intermediate B->C +Amine D Reduction (Pyridine-Borane) C->D Hydride Transfer E Fluorinated Amine Scaffold D->E Workup

Caption: Mechanistic workflow of the reductive amination of 5-fluoro-6-methylpicolinaldehyde hydrate.

Table 2: Reductive Amination Yields (Benchmarked with Benzylamine)

Building BlockReaction TimeConversion (%)Isolated Yield (%)Over-reduction to Alcohol (%)
5-Fluoro-6-methylpicolinaldehyde hydrate 16 h>95%88%<2%
5-Fluoropicolinaldehyde 12 h>95%85%5%
6-Methylpicolinaldehyde 8 h>98%91%<2%
Picolinaldehyde 4 h>99%82%12%

Data Insight: While the hydrate requires a longer reaction time to fully dehydrate, it ultimately provides a cleaner reaction profile with minimal over-reduction compared to unsubstituted picolinaldehyde.

Metabolic Stability Profiling (In Vitro)

Fluorination at the C-5 position of the pyridine ring is a proven bioisosteric strategy to block cytochrome P450-mediated oxidation (specifically, ring hydroxylation and N-oxidation)[5]. The addition of the 6-methyl group provides critical steric hindrance around the pyridine nitrogen, further reducing the liability of N-oxide formation[2].

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol utilizes cofactor-dependent initiation to self-validate that degradation is strictly enzymatic and not due to chemical instability.

  • Incubation: Incubate the synthesized fluorinated amine derivatives (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Include a negative control lacking NADPH.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes. By comparing the NADPH-positive samples against the negative control, you validate that any observed clearance is purely cytochrome-mediated.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., propranolol). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to provide an exact kinetic snapshot of the remaining parent compound.

  • Analysis: Centrifuge at 4000 rpm for 15 min and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Table 3: Metabolic Stability Benchmarking (HLM Assay)

Derived Amine Scaffold CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Primary Metabolic Liability
5-Fluoro-6-methyl- 12.456Minimal
5-Fluoro- 28.624N-Oxidation
6-Methyl- 45.215Ring Hydroxylation
Unsubstituted >80.0<8N-Oxidation & Hydroxylation

Conclusion

When benchmarked against standard pyridine building blocks, 5-fluoro-6-methylpicolinaldehyde hydrate demonstrates superior utility for generating metabolically robust lead compounds. Although its stable hydrate form necessitates rigorous dehydration during reductive amination, the resulting scaffolds benefit immensely from the synergistic effects of C-5 fluorination (electronic shielding) and C-6 methylation (steric shielding), resulting in a nearly 7-fold improvement in intrinsic clearance over unsubstituted derivatives.

References

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments ResearchG
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses PubMed / Current Topics in Medicinal Chemistry
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol Sciencemadness / Journal of the American Chemical Society
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • 5-Fluoronicotinaldehyde / Fluorin

Sources

Comparative

quantitative NMR (qNMR) analysis of 5-fluoro-6-methylpicolinaldehyde hydrate

Advanced Quantitative NMR (qNMR) Analysis of 5-Fluoro-6-methylpicolinaldehyde Hydrate: A Comparative Guide The Chemical Challenge: Aldehyde-Hydrate Equilibrium 5-Fluoro-6-methylpicolinaldehyde hydrate is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Quantitative NMR (qNMR) Analysis of 5-Fluoro-6-methylpicolinaldehyde Hydrate: A Comparative Guide

The Chemical Challenge: Aldehyde-Hydrate Equilibrium

5-Fluoro-6-methylpicolinaldehyde hydrate is a highly functionalized pyridine building block critical to the synthesis of advanced pharmaceutical active ingredients. The analytical complexity of this compound stems from its inherent structural dynamics. The strong electron-withdrawing effect of the fluorine atom at the C5 position, combined with the electronegative pyridine nitrogen, highly activates the C2 carbonyl carbon. This extreme electrophilicity drives a rapid nucleophilic addition of water, establishing a dynamic equilibrium between the free aldehyde and its stable geminal diol (hydrate) form[1].

In traditional analytical workflows, this equilibrium creates a severe bottleneck. The interconversion between the aldehyde and hydrate forms often occurs on the exact timescale of chromatographic separations, invalidating standard purity assays.

Mechanistic Analysis: Why Traditional Chromatography Fails

As a Senior Application Scientist, it is crucial to look beyond the chromatogram and understand the physical chemistry dictating the results.

  • HPLC-UV Limitations: In High-Performance Liquid Chromatography (HPLC), the aqueous components of the mobile phase (e.g., Water/Acetonitrile gradients) actively shift the aldehyde-hydrate equilibrium during the run. Because the two species possess different polarities, they partition differently into the stationary phase. However, their rapid on-column interconversion results in severe peak broadening, peak splitting, or a continuous baseline "smear." Furthermore, the UV response factors differ drastically: the free aldehyde is highly π -conjugated, absorbing strongly, while the gem-diol lacks this conjugation, leading to inaccurate integration.

  • GC-FID Limitations: Gas Chromatography (GC) requires vaporization. The high temperatures in the GC injection port (typically >250°C) force the unpredictable thermal dehydration of the gem-diol back into the aldehyde, while simultaneously causing partial thermal degradation of the fluorinated pyridine ring. This results in erratic, non-reproducible quantification.

  • The qNMR Solution: Quantitative NMR (qNMR) bypasses physical separation entirely. The fundamental principle of qNMR is that the integral of an NMR resonance is directly and linearly proportional to the molar concentration of the nuclei generating that signal[2]. By dissolving the sample in a deuterated solvent and using a certified internal standard, qNMR allows for the simultaneous, distinct integration of both the aldehyde proton and the hydrate methine proton. This captures the absolute mass balance of the intermediate with SI-traceability[3].

Comparative Performance Data

To objectively evaluate these methodologies, a single batch of 5-fluoro-6-methylpicolinaldehyde hydrate was analyzed across all three platforms. The data below highlights the superior precision and accuracy of qNMR for equilibrium-prone hydrates.

Analytical TechniqueMeasured Purity (%)Precision (RSD, n=5)Calibration RequirementPrimary Mechanistic Limitation
HPLC-UV 92.4%4.5%Identical Reference StandardOn-column interconversion & variable UV response
GC-FID 88.1%6.2%Identical Reference StandardThermal dehydration and degradation in injector
1H-qNMR 97.2% 0.3% Internal Standard Only (e.g., TMB)Requires high-field NMR instrumentation

Analytical Decision Workflow

G Sample 5-fluoro-6-methylpicolinaldehyde hydrate (Dynamic Equilibrium) HPLC HPLC-UV Analysis Sample->HPLC GC GC-FID Analysis Sample->GC qNMR qNMR Analysis (1H NMR) Sample->qNMR HPLC_Issue On-Column Interconversion (Peak Broadening) HPLC->HPLC_Issue GC_Issue Thermal Dehydration (Injector Degradation) GC->GC_Issue qNMR_Solution Simultaneous Integration of CHO & CH(OH)2 Species qNMR->qNMR_Solution Result_Fail1 Inaccurate Purity (RSD > 4%) HPLC_Issue->Result_Fail1 Result_Fail2 Erratic Quantification (RSD > 6%) GC_Issue->Result_Fail2 Result_Success Absolute Quantification (RSD < 0.5%) qNMR_Solution->Result_Success

Analytical decision tree for 5-fluoro-6-methylpicolinaldehyde hydrate quantification.

Self-Validating Experimental Protocol: 1H-qNMR

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every parameter is chosen to eliminate systematic error.

Step 1: Internal Standard (IS) Selection & Causality
  • Action: Select 1,3,5-Trimethoxybenzene (TMB) as the internal standard (NIST SRM traceable).

  • Causality: TMB provides a sharp, 3-proton aromatic singlet at ~6.1 ppm and a 9-proton methoxy singlet at ~3.8 ppm. These signals sit in empty spectral windows, completely avoiding overlap with the analyte's pyridine protons (~7.5–8.2 ppm), the free aldehyde proton (~10.1 ppm), or the C6-methyl group (~2.5 ppm).

Step 2: Gravimetric Sample Preparation
  • Action: Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~20.000 mg of 5-fluoro-6-methylpicolinaldehyde hydrate and ~10.000 mg of TMB into a static-free vial.

  • Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Causality: Anhydrous DMSO- d6​ is specifically chosen because its strong hydrogen-bonding acceptor capacity disrupts intermolecular hydrogen bonding between the analyte molecules. This slows down the chemical exchange rate between the free aldehyde and the hydrate, ensuring they appear as distinct, sharp signals rather than a broad, coalesced average.

Step 3: T1 Relaxation Assessment (Self-Validation Step)
  • Action: Execute an inversion-recovery ( T1​ ) experiment prior to the quantitative run.

  • Causality: Incomplete magnetic relaxation is the leading cause of error in qNMR. By measuring the longest longitudinal relaxation time ( T1(max)​ ) of both the analyte and the IS, we can scientifically set the inter-pulse delay ( D1​ ). D1​ must be set to ≥5×T1(max)​ to guarantee >99.3% magnetization recovery between scans.

Step 4: NMR Acquisition Parameters
  • Action: Acquire the 1D 1H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay ( D1​ ): 30 seconds (based on T1​ calculations).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise Ratio > 250:1).

    • Spectral Width: 15 ppm (to capture the downfield aldehyde proton).

Step 5: Data Processing & Absolute Quantification
  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) to enhance SNR without distorting peak areas. Perform manual phase correction and a rigorous baseline correction (e.g., Whittaker Smoother or polynomial fit).

  • Action: Integrate the TMB IS peak ( Istd​ ), the free aldehyde proton at ~10.1 ppm ( Iald​ ), and the hydrate methine proton at ~6.0 ppm ( Ihyd​ ).

  • Calculation: Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation, summing the molar contributions of both equilibrium species:

    Px​=Istd​(Iald​+Ihyd​)​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where N = number of protons, M = molar mass, W = weight, and Pstd​ = purity of the internal standard).

Conclusion

For dynamic, equilibrium-prone intermediates like 5-fluoro-6-methylpicolinaldehyde hydrate, traditional chromatography introduces unacceptable levels of analytical artifacting. By adopting qNMR, drug development professionals can achieve absolute, calibration-free quantification. The ability to simultaneously observe and quantify both the aldehyde and hydrate species in a single, non-destructive assay makes qNMR the definitive gold standard for this class of molecules.

References

  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed Source: Journal of Organic Chemistry (J Org Chem) URL:[Link]

  • [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma Source: Emery Pharma URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 5-Fluoro-6-methylpicolinaldehyde Hydrate

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is as critical as...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is as critical as its synthesis or application. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Fluoro-6-methylpicolinaldehyde hydrate (CAS No. 884495-34-5), ensuring the safety of personnel and adherence to environmental regulations. This process is grounded in the principle of "cradle-to-grave" management of hazardous materials as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Hazard Assessment: Understanding the Compound

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific hydrate is not widely available, we can infer its hazard profile from its chemical structure—a fluorinated pyridine carboxaldehyde—and data from close structural analogs.

The primary concerns are its potential toxicity, environmental impact, and reactivity. The molecule contains a halogen (fluorine) and an aldehyde functional group on a pyridine ring, a combination that necessitates its classification as hazardous waste.

Table 1: Chemical & Physical Properties and Hazard Profile of 5-Fluoro-6-methylpicolinaldehyde

Property Value / Information Rationale & Significance
CAS Number 884495-34-5[1][2][3] Uniquely identifies the chemical substance for regulatory and safety tracking.
Molecular Formula C₇H₆FNO[1][2][3] The presence of Fluorine ('F') classifies it as a halogenated organic compound.
Molecular Weight 139.13 g/mol [1][2][3] Relevant for calculating quantities and concentrations.
Inferred Acute Toxicity Harmful if swallowed (H302).[2][4] This is a common hazard for pyridine aldehydes. Ingestion can cause significant adverse health effects.
Inferred Irritation Causes skin, eye, and respiratory irritation.[5][6] Aldehyde groups are known irritants. Direct contact with skin or eyes, or inhalation of dust/vapors, must be avoided.
Environmental Hazard Potentially harmful to aquatic life.[7] Halogenated organic compounds can be persistent in the environment. Disposal into the sewer system is strictly prohibited.[8][9]
Reactivity Aldehydes are reactive. Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. Improper segregation can lead to dangerous chemical reactions in the waste container.

| Physical State | Likely a solid at room temperature. | Determines appropriate handling and spill cleanup procedures. |

Regulatory Framework: The Legal Basis for Proper Disposal

In the United States, the disposal of chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[8] This framework mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal. Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will manage the final disposal process.[8]

5-Fluoro-6-methylpicolinaldehyde hydrate must be treated as a hazardous waste. Specifically, due to its fluorine content, it falls into the category of halogenated organic waste .[9][10] This classification is critical because the ultimate disposal method, often high-temperature incineration, requires specialized equipment to handle the acidic gases (like hydrogen fluoride) produced during combustion.[11]

Pre-Disposal Procedures: In-Lab Waste Management

Safe disposal begins at the source. Adherence to these in-lab steps is non-negotiable and forms the foundation of a safe laboratory environment.

Before handling the waste container, ensure you are wearing the correct PPE. The choice of PPE is dictated by the hazard assessment.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[4][12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider an impervious apron.[4]

Proper segregation is the most critical step in preventing laboratory accidents. Never mix incompatible waste streams.

  • Primary Waste Stream: Designate a specific, dedicated waste container for "Halogenated Organic Solids."

  • Rationale: Mixing halogenated compounds with other waste streams, such as non-halogenated solvents or acidic waste, can lead to unforeseen reactions. Furthermore, waste disposal facilities charge significantly different rates based on the waste category; proper segregation is also fiscally responsible.

  • What NOT to Mix:

    • Acids/Bases: Can catalyze reactions with the aldehyde.

    • Oxidizers: Can lead to a rapid, exothermic reaction.

    • Non-Halogenated Solvents: Keep separate to ensure proper final treatment.[13]

The integrity of the container and the clarity of its label are essential for safety and compliance.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical waste.[8] The container must have a secure, tight-fitting lid.

  • Labeling:

    • Obtain a hazardous waste tag from your institution's EHS department.[8]

    • Fill out the tag completely and legibly before adding any waste.

    • List the full chemical name: "5-Fluoro-6-methylpicolinaldehyde hydrate." Do not use abbreviations or chemical formulas.[8]

    • Include the estimated quantity or concentration.

    • Note the date the first drop of waste was added (the "accumulation start date").

    • Include the Principal Investigator's name, lab location, and contact information.[8]

Formal Disposal Workflow: From Lab to Final Treatment

The following workflow outlines the process from the point of waste generation to its final, compliant disposal.

DisposalWorkflow A Waste Generation (e.g., residual solid, contaminated wipes) C Don PPE (Goggles, Gloves, Lab Coat) A->C 1. Prepare B Select & Pre-Label 'Halogenated Organic Solid' Container D Transfer Waste to Container (Use funnel, avoid spills) B->D 2. Fill C->B E Securely Close Container (Do not fill >90% capacity) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F 3. Store G Is Container Full or Accumulation Time Limit Reached? F->G Check Status G->F No H Submit Waste Pickup Request to EHS G->H Yes I EHS Collects, Transports, & Consolidates Waste H->I 4. Arrange Pickup J Manifested Shipment to Licensed Treatment, Storage, and Disposal Facility (TSDF) I->J 5. Transport K Final Disposal (e.g., High-Temp Incineration) J->K 6. Dispose

Caption: Waste Disposal Decision Workflow for 5-Fluoro-6-methylpicolinaldehyde Hydrate.

  • Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the lab personnel, away from drains, and clearly marked.

  • Container Capacity: Never fill a liquid waste container beyond 75% capacity or a solid waste container beyond 90% capacity.[10][13] This headspace allows for expansion and prevents spills.

  • Requesting Pickup: Once the container is full or reaches your institution's time limit for accumulation (e.g., 180 days), submit a chemical waste pickup request to your EHS office.

  • Documentation (Manifest): EHS will create a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[14][15]

Emergency Procedures: Spills and Exposures

Accidents can happen. Being prepared is essential.

  • For a Small Spill:

    • Alert personnel in the immediate area.

    • If flammable, turn off all ignition sources.[12][16]

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[5][12]

    • Carefully scoop the absorbent material into your designated halogenated solid waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • For a Large Spill or Exposure:

    • Evacuate the immediate area.

    • If someone is exposed, flush the affected skin or eyes with water for at least 15 minutes and seek immediate medical attention.[6][12][16]

    • Contact your institution's emergency number and the EHS office. Do not attempt to clean a large spill without specialized training and equipment.

Decontamination
  • Empty Containers: Any "empty" container that once held 5-Fluoro-6-methylpicolinaldehyde hydrate must also be disposed of as hazardous waste unless it has been triple-rinsed.

  • Triple-Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Each rinseate volume should be approximately 10% of the container's volume.

    • Crucially, the rinseate is now hazardous waste. Collect all three rinses and dispose of them as halogenated liquid waste.

    • After triple-rinsing, the container can often be disposed of in the regular trash or recycled, but confirm this with your EHS office.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research can continue without incident.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. (July 12 2022). [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • 4-Pyridinecarboxaldehyde, 98% - Material Safety Data Sheet. Cole-Parmer. (October 03 2005). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). (May 30 2025). [Link]

  • 5-FLUORO-6-METHYLPICOLINALDEHYDE CAS 884495-34-5. Reagent Database. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). [Link]

  • 6-(Fluoromethyl)picolinaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. (June 12 2019). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

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